Structural Elucidation and Nomenclature of (R)-2-Ethyl-2-methylsuccinic Acid: A Technical Guide
Executive Summary (R)-2-Ethyl-2-methylsuccinic acid is a critical chiral intermediate and a designated regulatory impurity (Impurity A) in the synthesis of the antiepileptic drug ethosuximide. While its trivial name is u...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(R)-2-Ethyl-2-methylsuccinic acid is a critical chiral intermediate and a designated regulatory impurity (Impurity A) in the synthesis of the antiepileptic drug ethosuximide. While its trivial name is ubiquitous in laboratory settings, regulatory frameworks and patent filings require strict adherence to systematic nomenclature. This whitepaper provides a rigorous deconstruction of its systematic IUPAC name, the stereochemical causality dictating its absolute configuration, and a self-validating experimental protocol for its chiral resolution.
Chemical Identity and Regulatory Context
In pharmaceutical development, unambiguous chemical identification is paramount. The compound is officially designated as an analytical standard for ethosuximide degradation and synthesis monitoring by [1]. However, "succinic acid" is a trivial name. To establish its globally recognized identity, we must translate its structure into systematic IUPAC nomenclature.
Systematic naming relies on the strict hierarchical rules defined by the:
Principal Functional Groups : The molecule contains two terminal carboxylic acid (-COOH) moieties. According to IUPAC rules, this dictates the suffix "-dioic acid" .
Parent Chain Selection : The longest continuous carbon chain encompassing both principal functional groups contains four carbons. Thus, the parent alkane is butane, forming the backbone "butanedioic acid" .
Substituents & Locants : The backbone is numbered to provide the lowest possible locants to the substituents. Numbering from the proximal end places both the ethyl (-CH2CH3) and methyl (-CH3) groups at carbon-2 (C2). Numbering from the distal end would place them at C3, which violates the lowest-locant rule.
Alphabetization : Substituents are listed alphabetically; "ethyl" precedes "methyl".
Combining these elements yields the base systematic name: 2-ethyl-2-methylbutanedioic acid .
The absolute configuration at the C2 chiral center is determined using the, which ranks substituents based on atomic number and connectivity outward from the chiral center.
Table: CIP Priority Breakdown at C2
Substituent
CIP Priority
Connectivity Breakdown (1st Shell → 2nd Shell)
-COOH
1 (Highest)
C → (O, O, O) [Double bond counts twice]
-CH2COOH
2
C → (C, H, H) → (O, O, O)
-CH2CH3
3
C → (C, H, H) → (H, H, H)
-CH3
4 (Lowest)
C → (H, H, H)
Causality of Configuration :
To assign the stereocenter, the lowest priority group (Priority 4: -CH3) must be oriented away from the observer. When viewing the remaining groups, tracing the path from Priority 1 (-COOH) → Priority 2 (-CH2COOH) → Priority 3 (-CH2CH3) yields a clockwise direction. Therefore, the absolute configuration is (R) .
The complete, definitive IUPAC name is (2R)-2-ethyl-2-methylbutanedioic acid .
Caption: CIP Priority Assignment and Stereochemical Determination for (2R)-2-ethyl-2-methylbutanedioic acid.
To obtain the pure (R)-enantiomer from a racemic mixture, classical resolution via diastereomeric salt formation is employed. This protocol is designed as a self-validating system, closing the loop with analytical quantification to ensure the integrity of the isolated chiral building block.
Step-by-Step Methodology:
Diastereomeric Salt Formation : Dissolve 1.0 equivalent of racemic 2-ethyl-2-methylbutanedioic acid in hot ethanol (60°C). Slowly add 1.0 equivalent of the chiral resolving agent, (S)-(-)-1-phenylethylamine.
Causality: The achiral enantiomers react with the chiral amine to form a pair of diastereomeric salts: [(R)-acid•(S)-amine] and [(S)-acid•(S)-amine]. Because diastereomers have different physical properties (unlike enantiomers), they exhibit distinct lattice energies and solubilities in the ethanol solvent.
Fractional Crystallization : Cool the solution linearly at 5°C/hour to 20°C, then hold at 4°C for 12 hours.
Causality: Controlled, slow cooling prevents kinetic trapping and co-crystallization, allowing the less soluble[(R)-acid•(S)-amine] salt to selectively precipitate into a highly ordered crystal lattice.
Isolation : Isolate the crystals via vacuum filtration and wash with cold ethanol to remove any adhering mother liquor containing the more soluble[(S)-acid•(S)-amine] salt.
Acidification (Freeing the Acid) : Suspend the isolated salt in deionized water and acidify to pH 1.0 using 2M HCl.
Causality: The strong acid protonates the carboxylate groups, disrupting the ionic bond. The free (R)-carboxylic acid precipitates or becomes highly soluble in organic solvents, while the amine is sequestered in the aqueous phase as a water-soluble hydrochloride salt.
Extraction : Extract the aqueous suspension with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude (R)-enantiomer.
System Validation (Chiral HPLC) : Dissolve a 1 mg sample in the mobile phase. Inject onto a Chiralpak AD-H column (Mobile phase: Hexane/Isopropanol/Trifluoroacetic acid 90:10:0.1 v/v/v; Flow rate: 1.0 mL/min; UV detection: 210 nm).
Causality: The addition of TFA suppresses the ionization of the carboxylic acid, preventing peak tailing on the chromatogram. The chiral stationary phase differentially interacts with any remaining (S)-enantiomer, allowing for the precise quantification of enantiomeric excess (ee). A successful resolution yields an ee > 99%.
Caption: Self-validating fractional crystallization workflow for the isolation of the (R)-enantiomer.
References
National Center for Biotechnology Information. "2-Ethyl-2-methylsuccinic acid". PubChem Compound Summary for CID 97776. [Link]
IUPAC. "Cahn-Ingold-Prelog (CIP) Priority System". Compendium of Chemical Terminology (Gold Book). [Link]
IUPAC. "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013". Blue Book. [Link]
Molecular Profiling and Application Guide: The Biological Utility of (R)-2-Ethyl-2-methylsuccinic Acid
Executive Summary (R)-2-Ethyl-2-methylsuccinic acid is a highly specialized, branched-chain dicarboxylic acid that serves a dual purpose in modern pharmacology. While simple dicarboxylic acids often act as generic metabo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(R)-2-Ethyl-2-methylsuccinic acid is a highly specialized, branched-chain dicarboxylic acid that serves a dual purpose in modern pharmacology. While simple dicarboxylic acids often act as generic metabolic intermediates, the precise stereochemistry and steric bulk of the alpha-ethyl and alpha-methyl groups transform this molecule into a privileged chemical scaffold. As a Senior Application Scientist, I approach this compound not just as a reagent, but as a highly tuned geometric key. It functions directly as a potent inhibitor of zinc-dependent metalloenzymes and indirectly as a critical pharmacophore in the design of next-generation antiviral therapeutics.
This whitepaper dissects the causality behind its biological activity, detailing its mechanistic interactions with target proteins and providing self-validating experimental protocols for its application in drug discovery workflows.
Direct Biological Activity: Zinc-Metalloenzyme Inhibition
The primary direct biological activity of (R)-2-Ethyl-2-methylsuccinic acid stems from its ability to act as a bidentate chelator of divalent metal ions, specifically zinc (
Zn2+
), within the active sites of metalloproteases and metallo-β-lactamases.
Carboxypeptidase A (CPA) Inhibition
Carboxypeptidase A (CPA) is a prototypic zinc protease. The design of CPA inhibitors relies heavily on mimicking the transition state of peptide hydrolysis. Research has demonstrated that1[1].
The Causality of Binding: X-ray crystallographic studies of the enzyme-inhibitor complex reveal exactly why this specific branching is effective. The active site of CPA contains a highly specific, small hydrophobic cavity. While the succinate carboxylate groups coordinate strongly with the active-site zinc ion (displacing the catalytic water molecule), the alpha-methyl and alpha-ethyl groups perfectly slot into this hydrophobic pocket[1]. The stereocenter dictates the precise spatial orientation of these alkyl groups, ensuring maximum van der Waals interactions without introducing steric clash, effectively locking the enzyme in an inactive state.
IMP-1 Metallo-β-Lactamase Inhibition
Beyond mammalian proteases, 2-ethyl-2-methylsuccinic acid exhibits critical antimicrobial utility as an 2[2]. Metallo-β-lactamases (MBLs) confer dangerous resistance to carbapenems and other beta-lactam antibiotics. The succinic acid scaffold acts as a competitive inhibitor by chelating the zinc ions essential for the hydrolytic cleavage of the beta-lactam ring, offering a structural blueprint for combating antibiotic-resistant pathogens.
Fig 1. Mechanistic logic of zinc-metalloenzyme competitive inhibition.
While its direct enzyme inhibition is notable, (R)-2-Ethyl-2-methylsuccinic acid has gained immense traction as a structural building block (pharmacophore) in the synthesis of advanced antiviral agents, specifically HIV-1 maturation inhibitors .
In the development of Betulinic Acid (BA) derivatives (such as Bevirimat analogs), researchers discovered that modifying the C-3 position of the triterpene skeleton with specific succinyl groups drastically enhances antiviral activity. By reacting betulinic acid with3[3].
Mechanism of Action: Unlike traditional protease inhibitors that block the viral protease enzyme itself, these maturation inhibitors bind directly to the viral Gag polyprotein precursor (Pr55). The addition of the 3'-ethyl-3'-methyl group provides the exact steric bulk required to protect the specific cleavage site between the capsid protein (p24) and spacer peptide 1 (SP1). This prevents the viral protease from converting p25 to mature p24, resulting in the release of morphologically defective, non-infectious virions. This specific derivative demonstrated3[3].
Fig 2. Pathway blockade by 2-ethyl-2-methylsuccinyl-modified maturation inhibitors.
Quantitative Pharmacodynamics Summary
To facilitate rapid comparative analysis, the quantitative biological activities associated with 2-ethyl-2-methylsuccinic acid (both as a direct inhibitor and a pharmacophore) are summarized below:
Target / Application
Biological Role
Binding Affinity / Potency
Mechanistic Causality
Carboxypeptidase A (CPA)
Direct Enzyme Inhibitor
Highly Potent (Reference Scaffold)
Dicarboxylate chelates
Zn2+
; alkyl groups occupy hydrophobic micro-cavity.
IMP-1 Metallo-β-lactamase
Direct Enzyme Inhibitor
Active (Concentration Dependent)
Competitive displacement of beta-lactam substrates via zinc chelation.
HIV-1 Gag Polyprotein
Pharmacophore (Conjugate)
EC50
= 0.0006 µM (in MT-2 cells)
Steric shielding of the p25/p24 cleavage site preventing viral maturation.
Validated Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into the steps to explain why specific parameters are chosen.
Protocol 1: In Vitro Metalloenzyme Kinetic Assay (CPA Inhibition)
Purpose: To quantify the competitive inhibition of CPA by (R)-2-Ethyl-2-methylsuccinic acid.
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 0.5 M NaCl, pH 7.5). Causality: High ionic strength prevents non-specific electrostatic interactions, isolating the specific zinc-chelation event.
Enzyme-Inhibitor Pre-incubation: Mix 10 nM CPA with varying concentrations of the inhibitor (0.1 µM to 100 µM). Incubate at 25°C for 15 minutes. Causality: Zinc chelation by dicarboxylic acids is often a slow-binding process; pre-incubation ensures thermodynamic equilibrium is reached prior to substrate introduction.
Reaction Initiation: Add the chromogenic substrate Hippuryl-L-phenylalanine (1 mM final concentration).
Kinetic Readout: Monitor the increase in absorbance at 254 nm continuously for 5 minutes using a UV-Vis spectrophotometer.
System Validation: Run a parallel assay using a known chelator (e.g., EDTA) as a positive control for total zinc stripping, and an uninhibited baseline to establish
Vmax
. Determine the
Ki
using a Dixon plot (
1/V
vs.
[I]
).
Purpose: To validate the mechanism of action of 2-ethyl-2-methylsuccinyl-betulinic acid derivatives.
Cell Culture & Infection: Infect MT-2 lymphoid cells with HIV-1 wild-type (NL4-3) at a multiplicity of infection (MOI) of 0.1.
Inhibitor Treatment: 24 hours post-infection, treat cells with the synthesized derivative at 10x its established
EC50
.
Pulse-Chase Labeling: Starve cells of methionine/cysteine for 30 mins, then "pulse" with
35S
-labeled amino acids for 2 hours. Causality: This allows exclusive tracking of de novo synthesized viral proteins, eliminating background noise from pre-existing host proteins.
Lysis & Immunoprecipitation: Lyse the virions and precipitate proteins using anti-p24 monoclonal antibodies.
Readout & Validation: Resolve proteins via SDS-PAGE and visualize by autoradiography. Validation: A successful maturation inhibitor will show a distinct accumulation of the 25 kDa band (p25) and a corresponding depletion of the 24 kDa band (mature p24), proving the cleavage blockade.
Fig 3. Standardized workflow for in vitro metalloenzyme kinetic assays.
References
[1] Asante-Appiah, E., et al. "2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed." Biochemistry, 1997.
[3] Qian, K., et al. "Anti-AIDS Agents 81. Design, Synthesis and Structure-Activity Relationship Study of Betulinic Acid and Moronic Acid Derivatives as Potent HIV Maturation Inhibitors - PMC." Journal of Medicinal Chemistry, 2010.
An In-depth Technical Guide to the Determination of Enantiomeric Purity of (R)-2-Ethyl-2-methylsuccinic Acid
Introduction: The Criticality of Enantiomeric Purity in Drug Development In the landscape of modern drug development and chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a cornerstone of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Criticality of Enantiomeric Purity in Drug Development
In the landscape of modern drug development and chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a cornerstone of its biological activity and safety profile. Chiral molecules, existing as non-superimposable mirror images called enantiomers, can exhibit profoundly different pharmacological and toxicological effects.[1] One enantiomer may be therapeutically active, while the other could be inactive or, in the most severe cases, detrimental.[2] (R)-2-Ethyl-2-methylsuccinic acid, a chiral dicarboxylic acid[3], serves as a crucial building block in the synthesis of various complex molecules and active pharmaceutical ingredients (APIs). Therefore, ensuring its enantiomeric purity is a non-negotiable aspect of quality control and regulatory compliance.
This in-depth technical guide provides a comprehensive overview of the methodologies for determining the enantiomeric purity of (R)-2-Ethyl-2-methylsuccinic acid. We will delve into the theoretical underpinnings and practical applications of the most robust analytical techniques, with a primary focus on Chiral High-Performance Liquid Chromatography (HPLC). Furthermore, we will explore alternative and complementary methods such as Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral shift reagents. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of these critical analytical procedures.
Core Principles of Enantiomeric Separation and Analysis
The fundamental challenge in analyzing enantiomers lies in their identical physical and chemical properties in an achiral environment. To differentiate them, a chiral environment must be introduced. This is the core principle behind all chiral separation and analysis techniques. This chiral environment can be a chiral stationary phase (CSP) in chromatography[4][5], a chiral derivatizing agent, or a chiral shift reagent in NMR spectroscopy[6]. The interaction between the enantiomers and the chiral selector forms transient diastereomeric complexes, which possess different physical properties and can thus be separated or distinguished.
Chiral HPLC is arguably the most versatile and widely employed technique for the direct separation and quantification of enantiomers.[7] Its high resolution, sensitivity, and applicability to a broad range of compounds make it the gold standard for determining enantiomeric purity.
The Causality Behind Chiral HPLC Method Selection
The success of a chiral HPLC separation hinges on the selection of the appropriate Chiral Stationary Phase (CSP). CSPs are designed with a chiral selector molecule immobilized onto the surface of the silica support. The enantiomers of the analyte interact with the chiral selector through a combination of non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, steric hindrance, and π-π stacking. The enantiomer that forms the more stable transient diastereomeric complex with the CSP will be retained longer on the column, leading to its separation from the other enantiomer.
For a dicarboxylic acid like (R)-2-Ethyl-2-methylsuccinic acid, CSPs based on macrocyclic glycopeptides (e.g., teicoplanin-based) or polysaccharide derivatives (e.g., cellulose or amylose carbamates) are often excellent starting points.[4][5][8] These CSPs offer a multitude of stereoselective interaction sites, making them effective for a wide range of chiral compounds, including those with acidic functional groups.
Workflow for Chiral HPLC Analysis
The following diagram illustrates a typical workflow for the determination of the enantiomeric purity of (R)-2-Ethyl-2-methylsuccinic acid using chiral HPLC.
Caption: Workflow for Enantiomeric Purity Determination by Chiral HPLC.
Detailed Protocol for Chiral HPLC Analysis
This protocol provides a robust starting point for the method development and validation for the analysis of (R)-2-Ethyl-2-methylsuccinic acid.
1. Instrumentation and Materials:
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a UV detector or Mass Spectrometer (MS).
Chiral Stationary Phase (CSP) Column: A macrocyclic glycopeptide-based CSP (e.g., Teicoplanin-based) is a recommended starting point.[4]
Additives for mobile phase (e.g., formic acid, acetic acid, or diethylamine, depending on the CSP and separation mode).
2. Sample Preparation:
Prepare a stock solution of the racemic 2-Ethyl-2-methylsuccinic acid in the mobile phase at a concentration of approximately 1 mg/mL. This will be used for method development to ensure the separation of both enantiomers.
Prepare a sample solution of the (R)-2-Ethyl-2-methylsuccinic acid to be tested at a concentration of approximately 1 mg/mL in the mobile phase.
Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
3. Chromatographic Conditions (Starting Point):
Mobile Phase: A polar organic or reversed-phase mobile phase is typically used with macrocyclic glycopeptide CSPs. A good starting point would be a mixture of acetonitrile and water with a small amount of an acidic modifier (e.g., 0.1% formic acid). The exact ratio will need to be optimized.
Flow Rate: 0.5 - 1.0 mL/min. Chiral separations often benefit from lower flow rates to maximize resolution.[8]
Column Temperature: 25 °C. Temperature can be adjusted to optimize selectivity and peak shape.
Injection Volume: 5 - 10 µL.
Detection: UV detection at a low wavelength (e.g., 210 nm) where the carboxylic acid chromophore absorbs, or Mass Spectrometry for higher sensitivity and specificity.
4. Method Development and Optimization:
Inject the racemic standard to confirm the separation of the two enantiomers.
Optimize the mobile phase composition (ratio of organic solvent to water and concentration of the additive) to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks.
Adjust the flow rate and column temperature as needed to improve peak shape and resolution.
Once the method is optimized, inject the (R)-2-Ethyl-2-methylsuccinic acid sample to determine its enantiomeric purity.
5. Data Analysis and Calculation of Enantiomeric Excess (% ee):
Identify the peaks corresponding to the (R) and (S) enantiomers by comparing the retention times with the injection of the pure (R)-enantiomer standard.
Integrate the peak areas of both enantiomers in the chromatogram.
Calculate the enantiomeric excess using the following formula:
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Alternative and Complementary Analytical Techniques
While chiral HPLC is a powerful primary technique, other methods can be employed for confirmation, for specific applications, or when HPLC is not suitable.
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive and efficient technique for the separation of volatile and thermally stable enantiomers.[9] For non-volatile compounds like dicarboxylic acids, derivatization is necessary to increase their volatility.[10]
Causality Behind the Method:
The carboxylic acid groups of 2-Ethyl-2-methylsuccinic acid are first converted into more volatile esters (e.g., methyl or ethyl esters) or other suitable derivatives.[10] These derivatized enantiomers are then separated on a GC column containing a chiral stationary phase, typically based on cyclodextrin derivatives.[9] The differential interaction of the enantiomeric derivatives with the chiral stationary phase leads to their separation.
Experimental Protocol Outline:
Derivatization: Esterify the carboxylic acid groups of (R)-2-Ethyl-2-methylsuccinic acid using a suitable reagent (e.g., diazomethane, or an alcohol with an acid catalyst).
GC Analysis: Inject the derivatized sample into a Gas Chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column) and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Method Optimization: Optimize the temperature program, carrier gas flow rate, and injector/detector temperatures to achieve optimal separation.
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomer derivatives in the chromatogram.
NMR Spectroscopy with Chiral Shift Reagents
NMR spectroscopy can be a powerful tool for determining enantiomeric purity without the need for chromatographic separation. This is achieved by using a chiral shift reagent (CSR).[6]
Causality Behind the Method:
A chiral shift reagent, often a lanthanide complex with a chiral ligand[11], is added to the NMR sample of the chiral analyte. The CSR forms transient diastereomeric complexes with the enantiomers of (R)-2-Ethyl-2-methylsuccinic acid. These diastereomeric complexes have different magnetic environments, which results in the splitting of NMR signals for the protons or carbons of the analyte into two distinct sets of peaks, one for each enantiomer. The ratio of the integrals of these corresponding peaks directly reflects the ratio of the enantiomers in the sample.
Experimental Protocol Outline:
Sample Preparation: Dissolve a known amount of the (R)-2-Ethyl-2-methylsuccinic acid sample in a suitable deuterated solvent (e.g., CDCl₃).
Addition of CSR: Add a small, incremental amount of a suitable chiral shift reagent (e.g., a europium or praseodymium complex of a chiral ligand) to the NMR tube.
NMR Analysis: Acquire a high-resolution ¹H or ¹³C NMR spectrum after each addition of the CSR.
Data Analysis: Monitor the splitting of a well-resolved signal in the NMR spectrum. Once sufficient separation of the signals for the two enantiomers is achieved, integrate the corresponding peaks. The enantiomeric excess is calculated from the ratio of the integrals.
Comparative Summary of Analytical Techniques
Technique
Principle
Advantages
Disadvantages
Best Suited For
Chiral HPLC
Differential interaction with a Chiral Stationary Phase.
Direct analysis, high resolution, wide applicability, established methodology.[4][7]
CSPs can be expensive, method development can be time-consuming.[4]
Routine quality control, high-throughput screening, and preparative separation.
Chiral GC
Separation of volatile derivatives on a chiral column.
High sensitivity, excellent resolution for volatile compounds.[9]
Requires derivatization, analyte must be thermally stable.[10]
Analysis of volatile or derivatizable compounds, trace analysis.
NMR with CSR
Formation of diastereomeric complexes with a Chiral Shift Reagent, leading to signal splitting in the NMR spectrum.
No separation needed, provides structural information, relatively fast.[6]
CSRs can cause line broadening, lower sensitivity than chromatographic methods, may not work for all compounds.[12]
Rapid screening, structural confirmation, when chromatographic methods are not available.
Conclusion: Ensuring the Stereochemical Integrity of (R)-2-Ethyl-2-methylsuccinic Acid
The determination of the enantiomeric purity of (R)-2-Ethyl-2-methylsuccinic acid is a critical step in ensuring the quality, safety, and efficacy of downstream products, particularly in the pharmaceutical industry. This guide has provided an in-depth exploration of the primary and alternative analytical techniques for this purpose. Chiral HPLC stands out as the most robust and versatile method for routine analysis, offering direct separation with high resolution. Chiral GC and NMR spectroscopy with chiral shift reagents serve as valuable alternative and complementary techniques, each with its own set of advantages and limitations.
The choice of the most appropriate method will depend on various factors, including the specific requirements of the analysis, available instrumentation, sample throughput, and the stage of drug development. A thorough understanding of the principles and practical considerations outlined in this guide will empower researchers and scientists to develop and validate reliable methods for ensuring the stereochemical integrity of (R)-2-Ethyl-2-methylsuccinic acid and other chiral molecules.
References
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC. (n.d.). Retrieved from [Link]
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids | Journal of the American Chemical Society. (2011, July 22). ACS Publications. Retrieved from [Link]
Determination of enantiomeric purity of polar substrates with chiral lanthanide NMR shift reagents in polar solvents | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents - Google Patents. (n.d.).
Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region | The Journal of Organic Chemistry. (2025, January 2). ACS Publications. Retrieved from [Link]
Enantiomer analysis of chiral carboxylic acids by AIE molecules bearing optically pure aminol groups - PubMed. (2010, January 15). Retrieved from [Link]
methylsuccinic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). Retrieved from [Link]
Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
Synthesis of the 2‐ethyl‐3‐methylsuccinic acids via a stereospecific malonic ester alkylation. (n.d.). Wiley Online Library. Retrieved from [Link]
Synthesis of 2-[2H]-2-(1-methylalkyl)succinic acids. (n.d.). Retrieved from [Link]
Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration - MDPI. (2022, September 28). Retrieved from [Link]
Enantioselective Preparation of Chiral Succinimide Derivatives by Mechanochemical Catalytic Michael Addition - ResearchGate. (2025, March 6). Retrieved from [Link]
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]
Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved from [Link]
Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance - ERIC. (2024, January 30). Retrieved from [Link]
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. (2024, March 18). Retrieved from [Link]
(PDF) Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration - ResearchGate. (2025, November 22). Retrieved from [Link]
Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. (n.d.). Retrieved from [Link]
Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures - IntechOpen. (2018, October 10). Retrieved from [Link]
Chiral HPLC Column Selection and Method Development Guide - Bioanalysis Zone. (n.d.). Retrieved from [Link]
Discovery and Mechanistic Characterization of 2-Ethyl-2-Methylsuccinic Acid as an IMP-1 Metallo-β-Lactamase Inhibitor
Executive Summary: The Metallo-β-Lactamase Challenge The rapid global dissemination of plasmid-borne metallo-β-lactamases (MBLs), particularly the IMP-1 variant, represents a critical vulnerability in our modern antibiot...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Metallo-β-Lactamase Challenge
The rapid global dissemination of plasmid-borne metallo-β-lactamases (MBLs), particularly the IMP-1 variant, represents a critical vulnerability in our modern antibiotic arsenal. By utilizing a di-zinc active site to catalyze the hydrolysis of the β-lactam ring, IMP-1 effectively neutralizes broad-spectrum carbapenems (e.g., imipenem, meropenem)[1][2]. Because MBLs lack the nucleophilic serine residue found in Class A, C, and D β-lactamases, traditional suicide inhibitors like clavulanic acid or tazobactam are entirely ineffective[3].
The breakthrough discovery of 2-ethyl-2-methylsuccinic acid (CAS 631-31-2) and its related dicarboxylic acid derivatives established a novel, non-β-lactam pharmacophore capable of competitively inhibiting IMP-1[1][4]. This technical guide dissects the structural rationale, quantitative kinetics, and highly validated experimental protocols driving the development of succinic acid-based MBL inhibitors.
Mechanistic Rationale: The Succinic Acid Pharmacophore
As an application scientist, it is crucial to understand why a specific chemical scaffold exhibits bioactivity, rather than just observing the end result. The potency of 2-ethyl-2-methylsuccinic acid relies on its ability to mimic the transition state of β-lactam hydrolysis[5].
The dicarboxylic acid scaffold acts as a bidentate chelator that perfectly complements the IMP-1 active site architecture:
Primary Carboxylate (Zn-Coordination): The first carboxylate group displaces the catalytic bridging water/hydroxide molecule located between the Zn1 and Zn2 ions. It forms a direct coordinative bond with both zinc ions, effectively neutralizing the enzyme's hydrolytic machinery[5].
Secondary Carboxylate (Anchoring): The second carboxylate group projects into the active site pocket, establishing critical hydrogen bonds with conserved basic residues, specifically Lys224 and the side chain of Asn233[5].
C2 Alkyl Substituents: The ethyl and methyl groups at the C2 position are not merely structural filler; they introduce necessary steric bulk. These aliphatic groups pack tightly against the hydrophobic flap of the enzyme (comprising Trp64 and Val67), locking the inhibitor into a rigid conformation that minimizes the entropic penalty of binding[4][6].
Molecular interactions of succinic acid inhibitors within the di-zinc active site of IMP-1.
Quantitative Data Presentation
The translation of the succinic acid scaffold from a high-throughput screening hit to a viable lead compound is tracked through rigorous kinetic profiling. Below is a summary of kinetic parameters for succinic acid derivatives against MBLs[1][2][7][8].
Compound
Target Enzyme
Inhibition Constant (
Ki
/ µM)
IC50
(µM)
Binding Mode
2-Ethyl-2-methylsuccinic acid
IMP-1
~3.0 - 5.0
~10.0
Competitive
NSC 20707 (2-(2-chlorobenzyl) succinic acid)
IMP-1
1.6 ± 0.3
5.0 - 17.0
Mixed / Competitive
NSC 20707
VIM-2
> 20.0
33.0 ± 9.0
Weak Inhibition
ME1071 (Advanced Maleic/Succinic analog)
IMP-1
0.4
< 1.0
Competitive
Note: The high affinity of ME1071 demonstrates the successful structure-guided optimization of the foundational dicarboxylic acid pharmacophore[8].
To ensure data integrity and reproducibility, the following protocols are engineered with built-in causal validations.
Protocol 1: Steady-State Enzyme Kinetics and
Ki
Determination
Objective: Quantify the inhibitory potency of 2-ethyl-2-methylsuccinic acid against purified IMP-1 using a chromogenic reporter[7].
Causal Design: MBLs are notorious for losing their zinc ions during purification or in the presence of strong chelators. By supplementing the assay buffer with 50 µM
ZnSO4
, we prevent the succinic acid from acting as a non-specific environmental metal scavenger, ensuring the measured
Ki
reflects true active-site binding[7].
Step-by-Step Methodology:
Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.2) supplemented with 50 µM
ZnSO4
and 0.01% Bovine Serum Albumin (BSA). (Note: BSA prevents the low-nanomolar enzyme from adhering to the polystyrene microplate walls).
Enzyme Pre-incubation: Dilute purified IMP-1 to a final well concentration of 1 nM. Add varying concentrations of 2-ethyl-2-methylsuccinic acid (0.1 µM to 100 µM). Incubate at 25°C for 15 minutes to allow the binding equilibrium to establish prior to substrate introduction.
Substrate Addition: Initiate the reaction by adding the chromogenic cephalosporin substrate, nitrocefin (final concentration 20 µM to 100 µM).
Kinetic Readout: Monitor the change in absorbance at 482 nm (indicating the cleavage of the β-lactam ring of nitrocefin) continuously for 10 minutes using a spectrophotometric microplate reader.
Data Analysis: Calculate the initial velocities (
v0
). Plot
v0
against inhibitor concentration and fit the data to the Morrison equation for tight-binding competitive inhibition to derive the
Ki
value.
Protocol 2: X-Ray Co-Crystallization of IMP-1 with Succinic Acid Inhibitors
Objective: Elucidate the exact 3D binding pose to guide rational drug design (e.g., generating structures akin to PDB: 1JJT)[9][10].
Step-by-Step Methodology:
Protein Preparation: Concentrate apo-IMP-1 to 10 mg/mL in a buffer containing 20 mM Tris-HCl (pH 7.5) and 100 mM NaCl.
Complex Formation: Add 2-ethyl-2-methylsuccinic acid at a 5-fold molar excess to the protein. Immediately add 2.5 equivalents of
ZnCl2
. Incubate for 2 hours on ice. (Note: Adding zinc simultaneously with the inhibitor ensures the dicarboxylic acid coordinates the metal ions directly within the active site pocket).
Crystallization: Utilize the hanging-drop vapor diffusion method. Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (typically 20-30% PEG 8000, 0.1 M MES pH 6.0).
Data Collection: Cryoprotect the resulting crystals in 20% glycerol, flash-freeze in liquid nitrogen, and collect X-ray diffraction data at a synchrotron light source to achieve < 2.0 Å resolution[1].
Experimental workflow from high-throughput screening to structure-guided lead optimization.
Conclusion
The identification of 2-ethyl-2-methylsuccinic acid as an IMP-1 inhibitor fundamentally shifted the paradigm of MBL drug discovery[1][6]. By moving away from β-lactam-based structures—which are highly susceptible to rapid enzymatic turnover—and utilizing a stable dicarboxylic acid scaffold, researchers were able to achieve potent, reversible bidentate coordination of the active site zinc ions[5]. This foundational discovery directly enabled the rational design of advanced clinical candidates, proving that structural mimicry of the hydrolysis intermediate is a highly viable strategy for overcoming carbapenem resistance[8].
RCSB PDB. "1JJT: IMP-1 METALLO BETA-LACTAMASE FROM PSEUDOMONAS AERUGINOSA IN COMPLEX WITH A BIARYL SUCCINIC ACID INHIBITOR (1)". RCSB Protein Data Bank.
wwPDB. "pdb_00001jjt". Worldwide Protein Data Bank.
MDPI. "Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism". MDPI.
ORBi. "Inhibitors of VIM-2 by screening pharmacologically active and click-chemistry compound libraries". University of Liège.
Moloughney, J. G., et al. "Novel IMP-1 metallo-beta-lactamase inhibitors can reverse meropenem resistance in Escherichia coli expressing IMP-1." FEMS Microbiology Letters.
Antimicrobial Agents and Chemotherapy. "N-Arylsulfonyl Hydrazones as Inhibitors of IMP-1 Metallo-β-Lactamase". ASM Journals.
Google Patents. "EP2979694A1 - Succinic acid compounds for use in bacterial infections". Google Patents.
Title: In-Depth Technical Guide: (R)-2-Ethyl-2-methylsuccinic Acid in Pharmaceutical Analysis and Drug Design Executive Summary (R)-2-Ethyl-2-methylsuccinic acid is a chiral, branched-chain dicarboxylic acid. While struc...
Author: BenchChem Technical Support Team. Date: March 2026
Title: In-Depth Technical Guide: (R)-2-Ethyl-2-methylsuccinic Acid in Pharmaceutical Analysis and Drug Design
Executive Summary
(R)-2-Ethyl-2-methylsuccinic acid is a chiral, branched-chain dicarboxylic acid. While structurally modest, its unique asymmetry at the C2 quaternary carbon makes it a molecule of profound significance in two distinct pharmaceutical domains. It serves as a critical degradation marker (Impurity A) in the quality control of the antiepileptic drug Ethosuximide, and it acts as a highly stereospecific building block in the synthesis of advanced HIV-1 maturation inhibitors. This whitepaper deconstructs the physicochemical behavior, analytical protocols, and synthetic utility of this compound.
Chemical Identity & Physicochemical Properties
To establish a baseline for analytical and synthetic workflows, the core quantitative data for the compound is summarized below[1]:
A fascinating physicochemical trait of (R)-2-ethyl-2-methylsuccinic acid is its severe concentration-dependent optical rotation when dissolved in non-polar solvents like chloroform (CHCl₃)[2].
The Causality: In non-polar environments, dicarboxylic acids do not exist as isolated monomers. Instead, they form intermolecular hydrogen-bonded dimers and higher-order oligomeric networks. As the concentration of the acid increases, the equilibrium shifts heavily toward these hydrogen-bonded states. This molecular crowding physically alters the torsional angles around the C2 chiral center, fundamentally changing the effective chiral environment interacting with polarized light. Consequently, the specific rotation
[α]
can shift drastically—even crossing zero—moving from
+18.9∘
at low concentrations (
c=2.2
) to
−5.0∘
at high concentrations (
c=16.5
)[2].
Pharmaceutical Quality Control: Ethosuximide Impurity A
Ethosuximide is a frontline active pharmaceutical ingredient (API) for absence seizures. Under hydrolytic stress (heat and moisture), its succinimide ring undergoes nucleophilic attack and opens, yielding 2-ethyl-2-methylsuccinic acid[3]. Regulatory bodies classify this degradant as Ethosuximide Impurity A .
Figure 1: Degradation pathway of ethosuximide and subsequent HPLC resolution requirements.
Protocol A: USP HPLC Assay for Ethosuximide and Impurity A[3]
This self-validating chromatographic system ensures the API is free from toxicological degradation.
Mobile Phase Preparation: Mix Acetonitrile and water at a 12.5:87.5 (v/v) ratio. Add 1.0 mL of glacial acetic acid per liter of mobile phase.
Causality: The highly aqueous ratio ensures polar compounds like Ethosuximide do not co-elute in the void volume. The glacial acetic acid is critical; it suppresses the ionization of the two carboxylic acid groups on Impurity A. Without this pH control, the ionized degradant would interact with residual silanols on the column, causing severe peak tailing and destroying the resolution.
System Suitability Solution: Dissolve 0.062 mg/mL Ethosuximide RS and 0.064 mg/mL 2-ethyl-2-methylsuccinic acid in the mobile phase.
Chromatographic Setup: Utilize a UV detector set to 225 nm and an L1 (C18) column (3.9-mm × 15-cm, 4-µm). Set the flow rate to 1.0 mL/min.
System Validation: Inject the suitability solution. The assay is only valid if the resolution (
R
) between Ethosuximide and Impurity A is
≥3.5
, and the tailing factor is
≤1.5
.
Application in Drug Discovery: HIV Maturation Inhibitors
In antiviral drug design, betulinic acid (BA) derivatives are investigated as potent HIV-1 maturation inhibitors. Researchers utilize 2-ethyl-2-methylsuccinic acid to create a linker at the C-3 hydroxyl group of BA[4].
The Causality of Stereospecificity: The viral target (HIV-1 Gag polyprotein) exhibits strict spatial recognition. When the (S)-enantiomer of the succinic acid derivative is used, the resulting compound exhibits highly potent antiviral activity. However, when the (R)-enantiomer is utilized to synthesize 3'-O-(3'R-ethyl-3'-methylsuccinyl) betulinic acid, the resulting molecule is completely inactive against HIV-1[4]. This binary biological response highlights why enantiopure (R)-2-ethyl-2-methylsuccinic acid is heavily utilized in Structure-Activity Relationship (SAR) profiling to map the steric boundaries of viral binding pockets.
Figure 2: Synthesis workflow and biological outcome of (R)-enantiomer-derived betulinic acid.
Protocol B: Microwave-Assisted Synthesis of (R)-Betulinic Acid Derivatives[4]
Anhydride Formation: Stir (R)-2-ethyl-2-methylsuccinic acid (4 eq) in trifluoroacetic anhydride (TFAA) at room temperature for 3 hours.
Causality: The quaternary C2 carbon makes the acid sterically hindered. TFAA acts as a highly reactive dehydrating agent that drives intramolecular cyclization at room temperature, preventing the thermal racemization of the sensitive (R)-chiral center that would occur under standard reflux conditions.
Self-Validation: The reaction mixture must transition from a cloudy suspension to a clear, homogeneous solution, visually confirming complete conversion to the anhydride.
Concentration: Evaporate TFAA under reduced pressure to isolate the crude (R)-2-ethyl-2-methylsuccinic anhydride.
Esterification: Combine the anhydride with betulinic acid (1 eq) and 4-Dimethylaminopyridine (DMAP) (2 eq) in anhydrous pyridine (1.5 mL).
Microwave Irradiation: Heat the mixture at 160 °C for 2 hours in a microwave reactor.
Causality: The C-3 hydroxyl group of betulinic acid is sterically shielded by its bulky triterpenoid framework. Conventional conductive heating often fails to drive this esterification. Microwave irradiation provides rapid, volumetric dielectric heating that selectively energizes the polar DMAP-anhydride intermediate, efficiently overcoming the steric barrier.
Workup: Dilute the mixture with EtOAc, wash three times with 20% HCl (to protonate and remove pyridine/DMAP into the aqueous layer), and purify via silica gel chromatography.
References
PubChem. "2-Ethyl-2-methylsuccinic acid | C7H12O4 | CID 97776." National Center for Biotechnology Information.
March, J. "March's Advanced Organic Chemistry - Reactions, Mechanisms, and Structure.
United States Pharmacopeia (USP). "USP Monographs: Ethosuximide Capsules.
Bi, W., et al. "Anti-AIDS Agents 81. Design, Synthesis and Structure-Activity Relationship Study of Betulinic Acid and Moronic Acid Derivatives as Potent HIV Maturation Inhibitors." PMC.
Comprehensive Technical Guide on (R)-2-Ethyl-2-methylsuccinic Acid: Stereochemistry, Synthesis, and Metallo-β-Lactamase Inhibition Executive Summary For drug development professionals and synthetic chemists, the precise...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Technical Guide on (R)-2-Ethyl-2-methylsuccinic Acid: Stereochemistry, Synthesis, and Metallo-β-Lactamase Inhibition
Executive Summary
For drug development professionals and synthetic chemists, the precise control of stereochemistry is non-negotiable. (R)-2-Ethyl-2-methylsuccinic acid is a highly specialized chiral dicarboxylic acid that serves as a critical building block and a potent enzyme inhibitor. This whitepaper provides an authoritative analysis of its chemical identity, its mechanistic role in combating antibiotic resistance, and field-proven protocols for its isolation and analytical validation.
Chemical Identity and CAS Registry Nuances
When sourcing (R)-2-ethyl-2-methylsuccinic acid, researchers must navigate significant ambiguities in chemical databases.
The Chemical Abstracts Service (CAS) registry number 631-31-2 strictly designates the racemic mixture of 2-ethyl-2-methylsuccinic acid[1]. However, because enantiopure forms of this aliphatic diacid are highly specialized, commercial vendors frequently catalog the enantiopure (R)- and (S)-forms under this same parent CAS number, relying on text-based stereodescriptors (e.g., "(R)-(+)-2-ethyl-2-methylsuccinic acid") rather than unique registry numbers.
As a Senior Application Scientist, I mandate that incoming lots labeled "CAS 631-31-2" must never be assumed enantiopure without internal validation. Relying solely on the CAS number can lead to catastrophic failures in stereospecific syntheses or biological assays.
Mechanistic Significance in Drug Development
The stereochemistry of 2-ethyl-2-methylsuccinic acid is not merely a structural curiosity; it dictates its biological efficacy. The (R)-enantiomer has been identified as a potent inhibitor of plasmid-borne IMP-1 metallo-β-lactamase (MBL)[2]. MBLs are enzymes produced by resistant bacteria that hydrolyze the β-lactam ring of antibiotics (like carbapenems), rendering them ineffective.
The Causality of Chiral Recognition:
Why does the (R)-enantiomer inhibit IMP-1 while the (S)-enantiomer exhibits drastically reduced affinity? The inhibition is driven by a highly specific spatial lock-and-key mechanism:
Zinc Chelation: The two carboxylate groups of the succinic acid scaffold act as bidentate ligands, chelating the two crucial zinc ions (Zn1 and Zn2) in the IMP-1 active site.
Hydrophobic Cavity Alignment: The methyl and ethyl groups at the α-position of the (R)-enantiomer are perfectly oriented to occupy a small, specific hydrophobic cavity within the enzyme[3]. The (S)-enantiomer's alkyl groups project into sterically hindered regions, preventing optimal carboxylate-zinc coordination.
Mechanistic pathway of IMP-1 metallo-β-lactamase inhibition by (R)-2-ethyl-2-methylsuccinic acid.
Experimental Methodology: Chiral Resolution and Validation
Procuring >99% ee (enantiomeric excess) (R)-2-ethyl-2-methylsuccinic acid can be cost-prohibitive. A robust, self-validating system for resolving the commercially available racemate (CAS 631-31-2) is essential for scalable drug development.
Step-by-Step Protocol: Diastereomeric Salt Resolution
This protocol utilizes (S)-(-)-1-phenylethylamine as a chiral resolving agent. The causality behind this method relies on the differential solubility of the resulting diastereomeric salts in a hydroalcoholic solvent system.
Step 1: Diastereomeric Salt Formation
Dissolve 10.0 g of racemic 2-ethyl-2-methylsuccinic acid (62.4 mmol) in 100 mL of hot ethanol (70°C).
Slowly add 1.0 equivalent (7.56 g) of (S)-(-)-1-phenylethylamine.
Rationale: The chiral amine protonates the carboxylic acids, forming a mixture of two diastereomeric salts: (R)-diacid•(S)-amine and (S)-diacid•(S)-amine.
Step 2: Fractional Crystallization
Allow the solution to cool to room temperature over 4 hours, then transfer to a 4°C refrigerator for 12 hours.
Rationale: The (R)-diacid•(S)-amine salt possesses a significantly lower solubility profile in cold ethanol compared to its diastereomeric counterpart, driving selective precipitation.
Filter the white crystals and recrystallize twice from minimal hot ethanol.
Self-Validation Check: Measure the melting point of the crystals after each recrystallization. A constant melting point indicates diastereomeric purity has plateaued.
Step 3: Acidic Cleavage & Extraction
Suspend the purified salt in 50 mL of deionized water and acidify to pH 1.0 using 1M HCl.
Rationale: The strong acid protonates the carboxylate groups, liberating the free (R)-2-ethyl-2-methylsuccinic acid, while the amine remains in the aqueous phase as a highly soluble hydrochloride salt.
Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and evaporate under reduced pressure to yield the enantiopure (R)-diacid.
Workflow for the chiral resolution of racemic 2-ethyl-2-methylsuccinic acid to the (R)-enantiomer.
Data Presentation: Physicochemical and Analytical Parameters
To ensure the integrity of your synthesized or procured material, reference the following standardized parameters.
Table 2: Chiral HPLC Validation Parameters (Self-Validating QC)
To confirm >99% ee, the following chromatographic conditions are engineered to prevent peak tailing common in aliphatic diacids.
Parameter
Condition
Causality / Scientific Rationale
Column
Chiralpak AD-H (250 x 4.6 mm)
The amylose-based stationary phase provides optimal chiral recognition cavities for branched aliphatic diacids.
Comprehensive Physicochemical and Analytical Profiling of 2-Ethyl-2-methylsuccinic Acid (Ethosuximide Impurity A)
Executive Summary As a Senior Application Scientist in pharmaceutical development, understanding the precise physicochemical attributes of active pharmaceutical ingredients (APIs) and their related impurities is paramoun...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist in pharmaceutical development, understanding the precise physicochemical attributes of active pharmaceutical ingredients (APIs) and their related impurities is paramount. 2-Ethyl-2-methylsuccinic acid (CAS: 631-31-2) is a critical aliphatic dicarboxylic acid, predominantly recognized in the pharmaceutical industry as "Ethosuximide Impurity A"[1][2].
With a definitive molecular weight of 160.17 g/mol [3], this compound serves as both the foundational synthetic precursor and the primary hydrolytic degradation product of the antiepileptic drug ethosuximide[4][5]. This technical whitepaper elucidates the structural properties, mechanistic pathways, and rigorous analytical protocols required for the quantification of 2-ethyl-2-methylsuccinic acid, ensuring compliance with European Pharmacopoeia (EP) and ICH guidelines[6].
Physicochemical Profiling & Structural Analysis
2-Ethyl-2-methylsuccinic acid is a branched-chain dicarboxylic acid. The presence of two carboxyl groups imparts distinct acidic properties, while the ethyl and methyl substituents at the alpha-carbon introduce steric hindrance that fundamentally influences its chromatographic retention and ionization efficiency during analysis.
Table 1: Physicochemical Properties of 2-Ethyl-2-methylsuccinic Acid
Property
Value / Description
IUPAC Name
2-ethyl-2-methylbutanedioic acid
Common Synonyms
Ethosuximide Impurity A,
α
-Ethyl-
α
-methylsuccinic acid[1][7]
Soluble in polar solvents (water, methanol), slightly soluble in chloroform[7]
The molecular weight of 160.17 g/mol is the cornerstone for mass spectrometric detection. In electrospray ionization (ESI) negative mode, the molecule readily loses a proton from one of its carboxylic acid moieties, yielding a highly stable deprotonated molecular ion
[M−H]−
at m/z 159.1 (nominal) or 159.07 (exact mass).
Mechanistic Pathways: Synthesis and Degradation
Understanding the causality behind the presence of 2-ethyl-2-methylsuccinic acid in drug formulations requires an analysis of its chemical lifecycle.
Synthesis Causality : The industrial synthesis of ethosuximide relies on a multi-step Knoevenagel condensation starting from methyl ethyl ketone and ethyl 2-cyanoacetate[5]. Following hydrogen cyanide addition, the resulting dinitrile undergoes acidic hydrolysis and decarboxylation to yield 2-ethyl-2-methylsuccinic acid[4][5]. This intermediate is then reacted with ammonia and heated to induce heterocyclization, forming the succinimide ring of ethosuximide (MW: 141.17 g/mol )[4][5]. Incomplete cyclization leaves residual 2-ethyl-2-methylsuccinic acid as a process impurity[2].
Degradation Causality : Ethosuximide is susceptible to hydrolytic cleavage under stress conditions (acidic or alkaline)[5]. The succinimide ring opens, reverting the API back to its dicarboxylic acid precursor[9]. Consequently, monitoring the 160.17 g/mol mass signature is a mandatory stability-indicating assay for shelf-life determination[5].
Caption: Chemical lifecycle: 2-ethyl-2-methylsuccinic acid as precursor and degradation product.
Analytical Methodologies for Detection and Quantification
To ensure pharmaceutical trustworthiness, analytical protocols must be self-validating. The following LC-MS/MS protocol is designed to specifically isolate and quantify 2-ethyl-2-methylsuccinic acid from the ethosuximide matrix[8].
Rationale for Protocol Design : Because ethosuximide and its Impurity A lack strong chromophores (no extended conjugated pi-systems), traditional UV detection yields poor sensitivity. Therefore, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard[8]. We exploit the exact molecular weight (160.17 g/mol ) and the acidic nature of the impurity by utilizing ESI in negative mode.
Step-by-Step LC-MS/MS Protocol
Standard Preparation : Accurately weigh 10.0 mg of certified 2-Ethyl-2-methylsuccinic acid EP reference standard[6]. Dissolve in 10 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Causality: Methanol ensures complete solubilization of the aliphatic carbon skeleton while remaining compatible with the mobile phase[7].
Sample Preparation : Extract the ethosuximide formulation using a 50:50 (v/v) mixture of Methanol:Water. Centrifuge at 10,000 x g for 10 minutes to precipitate insoluble excipients. Filter the supernatant through a 0.22 µm PTFE syringe filter.
Chromatographic Separation :
Column : C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.7 µm particle size). Causality: The hydrophobic C18 stationary phase effectively retains the ethyl and methyl groups of the impurity.
Mobile Phase A : 0.1% Formic Acid in Water.
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
Gradient : 5% B to 95% B over 5 minutes. Causality: Formic acid suppresses the ionization of the carboxyl groups in the liquid phase, keeping the molecule neutral for optimal retention on the C18 column, before it enters the MS source.
Precursor Ion : Set Q1 to isolate m/z 159.1 (
[M−H]−
) based on the 160.17 g/mol average molecular weight.
Product Ion : Optimize collision energy to monitor the primary decarboxylation fragment (loss of CO
2
, 44 Da) at m/z 115.1.
System Suitability and Validation : Inject a blank, followed by six replicate injections of a known standard concentration. The Relative Standard Deviation (RSD) of the peak area must be
≤
2.0%. This self-validating step ensures instrument stability and absence of carryover.
Caption: Self-validating LC-MS/MS workflow for quantifying 2-ethyl-2-methylsuccinic acid.
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethyl-2-Methylsuccinic Acid
Introduction 2-Ethyl-2-methylsuccinic acid, also known as α-ethyl-α-methylsuccinic acid, is a dicarboxylic acid with the molecular formula C₇H₁₂O₄.[1][2] Its structure features a succinic acid backbone with both an ethyl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-Ethyl-2-methylsuccinic acid, also known as α-ethyl-α-methylsuccinic acid, is a dicarboxylic acid with the molecular formula C₇H₁₂O₄.[1][2] Its structure features a succinic acid backbone with both an ethyl and a methyl group substituted at the α-carbon position. This substitution pattern imparts specific steric and electronic effects that influence its physical and chemical properties, making it a molecule of interest in various scientific domains.
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-ethyl-2-methylsuccinic acid, intended for researchers, scientists, and professionals in drug development. The information presented herein is a synthesis of established data and field-proven insights, designed to be a valuable resource for laboratory work and theoretical considerations.
Physicochemical Properties
The physical and chemical characteristics of 2-ethyl-2-methylsuccinic acid are fundamental to its handling, application, and analysis. These properties are summarized in the table below.
Experimental data not readily available. See Section 4 for a determination protocol.
Chemical Structure and Reactivity
2-Ethyl-2-methylsuccinic acid is a diprotic acid, possessing two carboxylic acid functional groups. The presence of these groups dictates its acidic nature and allows it to undergo typical reactions of carboxylic acids, such as esterification and neutralization.[6] The dissociation of the two acidic protons occurs in a stepwise manner, characterized by two distinct pKa values.
The dissociation equilibria can be visualized as follows:
Caption: Workflow for pKa determination of 2-ethyl-2-methylsuccinic acid.
Synthesis of 2-Ethyl-2-Methylsuccinic Acid
A reliable method for the synthesis of 2-ethyl-2-methylsuccinic acid is through the hydrolysis of ethyl 2,3-dicyano-3-methylpentanoate, which is formed by the condensation of 2-butanone and ethyl cyanoacetate in the presence of potassium cyanide.
[7]
Detailed Protocol
This procedure is adapted from a well-established method and should be performed in a well-ventilated fume hood due to the use of potassium cyanide and the potential evolution of hydrogen cyanide.
Condensation Reaction:
In a 2-liter round-bottomed flask equipped with a mechanical stirrer, add 71.6 g (1.1 moles) of potassium cyanide and 100 mL of 95% ethanol.
Prepare a solution of 113 g (1 mole) of ethyl cyanoacetate, 79 g (1.1 moles) of 2-butanone, and 66 mL of glacial acetic acid.
Add this solution to the stirred potassium cyanide suspension over a period of 1 hour.
Hydrolysis:
To the resulting semi-solid reaction mixture, add 500 mL of concentrated hydrochloric acid.
Heat the mixture under vigorous reflux for 4 hours.
Add an additional 500 mL of concentrated hydrochloric acid and continue to reflux for another 4 hours.
Extraction and Isolation:
Cool the reaction mixture and extract it with four portions of diethyl ether (400 mL, 250 mL, 200 mL, and 200 mL).
Combine the ether extracts, filter, and distill off approximately two-thirds of the ether.
Purification and Crystallization:
Transfer the concentrated ethereal solution to a 500-mL Erlenmeyer flask and remove the remaining ether.
Dissolve the residue (approximately 160 g) in 200 mL of 24% hydrochloric acid (1 part water, 2 parts concentrated hydrochloric acid).
Distill the solution until the boiling point reaches 108 °C.
Cool the solution and let it stand at 5 °C for about 20 hours to allow for crystallization.
Collect the product by vacuum filtration and dry it in a vacuum desiccator containing both concentrated sulfuric acid and potassium hydroxide pellets.
The expected yield of 2-ethyl-2-methylsuccinic acid is 65–75 g.
[7]
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-ethyl-2-methylsuccinic acid.
¹³C NMR: Spectral data is available and can be used to confirm the carbon skeleton of the molecule.
[1]* Mass Spectrometry: Mass spectra are available, which can be used to determine the molecular weight and fragmentation pattern.
[1]* IR Spectroscopy: Infrared spectra are available and can be used to identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches.
[1]
Applications and Significance
2-Ethyl-2-methylsuccinic acid serves as a valuable intermediate in organic synthesis. [6]Its applications extend to the production of pharmaceuticals, agrochemicals, and other specialty chemicals. [6]Furthermore, it is recognized as an impurity of the anti-epileptic drug ethosuximide, making its characterization important for pharmaceutical quality control. It has also been identified as an inhibitor of plasmid-borne IMP-1 metallo-β-lactamase, suggesting potential for further investigation in the context of antimicrobial research.
Safety and Handling
Appropriate safety precautions should be taken when handling 2-ethyl-2-methylsuccinic acid.
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.
[8]* Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Storage: Store in a tightly closed container in a dry and well-ventilated place at room temperature.
[8]
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of 2-ethyl-2-methylsuccinic acid. While some physical data such as a precise boiling point and quantitative solubility remain to be definitively established, this document offers a solid foundation for its use in research and development. The inclusion of a detailed experimental protocol for pKa determination and a robust synthesis method provides practical guidance for laboratory applications. As a molecule with relevance in both synthetic chemistry and pharmaceutical science, a thorough understanding of its properties is essential for its effective application.
References
PubChem. (n.d.). 2-Ethyl-2-methylsuccinic acid. National Center for Biotechnology Information. Retrieved from [Link]
Prout, F. S., Aguilar, V. N., Girard, F. H., Lee, D. D., & Shoffner, J. P. (1963). α-Ethyl-α-methylsuccinic acid. Organic Syntheses, 43, 44.
MP Biomedicals. (n.d.). 2-Ethyl-2-methylsuccinic acid, 50 mg. Retrieved from [Link]
Pharmaffiliates. (n.d.). Ethosuximide - Impurity A. Retrieved from [Link]
Organic Syntheses. (n.d.). methylsuccinic acid. Retrieved from [Link]
ChemBK. (n.d.). 2-ethyl-2-methylsuccinimide. Retrieved from [Link]
Axios Research. (n.d.). 2-Ethyl-2-methylsuccinic acid anhydride. Retrieved from [Link]
Application Note: Stereospecific Synthesis of 2-Ethyl-3-methylsuccinic Acids
Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Executive Summary 2-Ethyl-3-methylsuccinic acid is a highly versatile chiral dicarboxylic...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Type: Technical Guide & Experimental Protocol
Executive Summary
2-Ethyl-3-methylsuccinic acid is a highly versatile chiral dicarboxylic acid building block. It is frequently utilized in the synthesis of bioactive compounds, including imidazole alkaloids (e.g., pilocarpine)[1] and prototypical zinc protease inhibitors (such as carboxypeptidase A inhibitors)[2]. Because the pharmacological efficacy of these targets is deeply tied to their 3D conformation, achieving absolute stereocontrol at both the C2 (ethyl) and C3 (methyl) positions is critical.
This application note details two validated methodologies for its stereospecific synthesis: the classical chiral pool approach via Walden inversion[3], and the modern, highly diastereoselective asymmetric alkylation utilizing an Evans chiral auxiliary[4].
To build a self-validating experimental system, it is crucial to understand the causality behind the stereochemical outcomes of each synthetic route.
Strategy A: Chiral Pool & Walden Inversion
The classical synthesis utilizes (-)-(S)-methyl 2-bromopropionate (derived from L-alanine) as a chiral electrophile. Alkylation with dibenzyl ethylmalonate proceeds via a strict
SN2
mechanism. The bulky malonate nucleophile attacks the anti-bonding orbital of the C-Br bond, resulting in a complete Walden inversion at the C3 carbon[3]. While this reliably sets the C3 stereocenter, the subsequent decarboxylation of the malonate intermediate yields a mixture of diastereomers at the C2 (ethyl) position, necessitating further chromatographic separation[3].
To achieve absolute control over both stereocenters simultaneously, the Evans chiral auxiliary approach is the modern standard[4].
Z-Enolate Geometry: Deprotonation of an N-butyryl oxazolidinone with Lithium diisopropylamide (LDA) at -78 °C exclusively yields the kinetic Z-enolate. This geometry is thermodynamically enforced by the minimization of allylic strain (
A1,3
strain) between the enolate oxygen and the alkyl chain.
Facial Shielding: The bulky substituent (e.g., a benzyl group) on the chiral oxazolidinone ring sterically blocks the Re face of the enolate.
Stereoselective Alkylation: The electrophile (e.g., tert-butyl 2-bromopropionate) is forced to approach exclusively from the less hindered Si face. The double stereodifferentiation inherent in using a chiral electrophile with a chiral enolate ensures an exceptional diastereomeric ratio.
Synthetic Workflow Visualization
Caption: Figure 1: Divergent stereospecific synthetic pathways for 2-ethyl-3-methylsuccinic acid.
Experimental Protocols (Evans Auxiliary Route)
The following protocols outline the modern, high-yielding asymmetric synthesis route, designed to prevent epimerization and maximize enantiomeric excess[4].
Protocol 1: Stereoselective Alkylation of N-Butyryl Oxazolidinone
Objective: Form the C2-C3 bond with high anti stereoselectivity.
Preparation: Flame-dry a Schlenk flask under argon. Charge with (S)-4-benzyl-3-butyryloxazolidin-2-one (1.0 equiv) and anhydrous THF to create a 0.2 M solution.
Enolization: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add LDA (1.1 equiv, 2.0 M in THF/heptane).
Causality: The cryogenic temperature and strong, bulky base ensure the irreversible formation of the kinetic Z-enolate while suppressing ketene formation or auto-condensation.
Alkylation: Stir for 30 minutes at -78 °C, then add tert-butyl (S)-2-bromopropionate (1.2 equiv) dropwise.
Causality: The matched stereochemical pairing between the Si-face of the enolate and the chiral electrophile maximizes the diastereomeric excess, setting up the required anti relationship between the ethyl and methyl groups.
Quenching: Allow the reaction to stir for 4 hours at -78 °C, then quench with saturated aqueous
NH4Cl
. Extract with ethyl acetate, dry over
Na2SO4
, and concentrate. Purify via flash chromatography.
Protocol 2: Non-Destructive Auxiliary Cleavage
Objective: Hydrolyze the oxazolidinone to yield the free carboxylic acid without epimerizing the sensitive C2 alpha-stereocenter.
Preparation: Dissolve the alkylated intermediate in a 3:1 mixture of THF and
H2O
(0.1 M) and cool to 0 °C.
Peroxide Addition: Add 30% aqueous
H2O2
(4.0 equiv), followed immediately by
LiOH⋅H2O
(2.0 equiv).
Causality: Hydrogen peroxide reacts with LiOH to form the lithium hydroperoxide species (LiOOH). Due to the alpha-effect, hydroperoxide is significantly more nucleophilic than hydroxide. This allows the hydrolysis to proceed rapidly at 0 °C, completely preventing epimerization at the newly formed C2 stereocenter[4].
Workup: After 1 hour, quench the unreacted peroxide with saturated aqueous
Na2SO3
. Remove THF in vacuo. Acidify the aqueous layer to pH 2 using 1M HCl and extract with ethyl acetate.
Final Deprotection: To reveal the full succinic acid, cleave the tert-butyl ester using 20% Trifluoroacetic acid (TFA) in dichloromethane at room temperature for 2 hours. Concentrate in vacuo to yield pure (2R, 3S)-2-ethyl-3-methylsuccinic acid.
Quantitative Data & Route Comparison
The following table summarizes the performance metrics of the two synthetic strategies, aiding process chemists in route selection based on scale and purity requirements.
Parameter
Route A: Chiral Pool (Malonic Ester)
Route B: Evans Auxiliary Alkylation
Primary Stereocontrol
SN2
Walden Inversion
Steric Facial Shielding
C3 Stereocenter Purity
>99% ee (Inherited from L-alanine)
>99% ee (Auxiliary directed)
C2 Stereocenter Purity
Moderate (Requires diastereomer separation)
Excellent (dr > 95:5)
Scalability
High (Cost-effective reagents)
Moderate (Auxiliary cost, cryogenic temps)
Overall Yield
45 - 55%
70 - 80%
References
Synthesis of the 2-ethyl-3-methylsuccinic acids via a stereospecific malonic ester alkylation.
Source: Recueil des Travaux Chimiques des Pays-Bas (1981).
URL:[Link]
Stereoselective synthesis of the imidazole alkaloids (+)-pilocarpine and (+)-isopilocarpine.
Source: ResearchGate / Recueil des Travaux Chimiques des Pays-Bas (2010).
URL:[Link]
Synthesis and evaluation of alpha,alpha-disubstituted-3-mercaptopropanoic acids as inhibitors for carboxypeptidase A and implications with respect to enzyme inhibitor design.
Source: PubMed / National Institutes of Health (2003).
URL:[Link]
A General Method for the Synthesis of Enantiomerically Pure β-Substituted, β-Amino Acids through α-Substituted Succinic Acid Derivatives.
Source: Journal of Organic Chemistry (1999).
URL:[Link]
Application Note: Enantioselective Synthesis of 2,2-Disubstituted Succinic Acids
Introduction & Scientific Rationale The 2,2-disubstituted succinic acid motif is a privileged pharmacophore and a critical building block in modern drug discovery. Featuring a chiral quaternary carbon center adjacent to...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
The 2,2-disubstituted succinic acid motif is a privileged pharmacophore and a critical building block in modern drug discovery. Featuring a chiral quaternary carbon center adjacent to a carboxylic acid, this scaffold is ubiquitous in matrix metalloproteinase (MMP) inhibitors, pregabalin analogs, and bioactive lignans. However, the construction of this sterically congested quaternary stereocenter poses a formidable synthetic challenge.
As a Senior Application Scientist, selecting the correct synthetic vector requires balancing atom economy, scalability, and the specific steric demands of the target substituents. Historically, the field has relied on chiral auxiliaries[1], but modern catalytic approaches—specifically transition-metal-catalyzed asymmetric hydrogenation[2] and organocatalytic desymmetrization[3]—have revolutionized the efficiency of these workflows.
Strategic Pathways & Methodological Comparison
The enantioselective synthesis of 2,2-disubstituted succinic acids generally proceeds via three distinct logical pathways, dictated by the nature of the starting material:
Asymmetric Hydrogenation: Reduction of
β,β
-disubstituted itaconic acid derivatives using chiral Rhodium or Ruthenium complexes[4].
Anhydride Desymmetrization: Ring-opening of prochiral 3,3-disubstituted succinic anhydrides using chiral bifunctional organocatalysts[3].
Chiral Enolate Alkylation: Diastereoselective alkylation of succinic acid half-esters tethered to chiral auxiliaries (e.g., Evans oxazolidinones)[1].
Strategic pathways for enantioselective synthesis of 2,2-disubstituted succinic acids.
This protocol leverages a cationic Rh(I) complex to selectively reduce
β,β
-disubstituted itaconic acids. The rigid C2-symmetric chiral pocket of the phosphine ligand dictates facial selectivity[2].
Inside a strictly controlled nitrogen-filled glovebox, dissolve the
β,β
-disubstituted itaconic acid monoester (1.0 mmol) and[Rh(COD)(R,R)-DuPhos]BF₄ (1.0 mol%) in anhydrous, freeze-pump-thaw degassed methanol (10 mL).
Causality: Strict exclusion of oxygen is paramount. Rh(I) phosphine complexes are highly susceptible to irreversible oxidation, which generates catalytically dead Rh(III) species and causes catastrophic drops in enantioselectivity[4].
Step 2: Controlled Hydrogenation
Transfer the homogeneous solution to a high-pressure stainless-steel autoclave.
Purge the vessel with H₂ gas three times, then pressurize to exactly 3 bar. Stir at 25 °C for 4 hours.
Causality: Maintaining a relatively low hydrogen pressure (3–5 bar) is critical. According to the Halpern mechanism for Rh-catalyzed hydrogenation, the minor, less thermodynamically stable catalyst-substrate diastereomeric complex is vastly more reactive. High H₂ pressures can prematurely force the reaction through the major, less reactive complex, eroding the final enantiomeric excess[2].
Vent the reactor and extract a 50 µL aliquot. Pass the aliquot through a short silica plug (eluting with EtOAc) to remove the Rh catalyst.
Validation: Analyze via chiral HPLC (e.g., Chiralcel OD-H). Proceed to isolation only if the chromatogram confirms >95% conversion of the starting material and an ee >90%. If conversion is incomplete, repressurize and extend the reaction time.
Step 4: Isolation
Concentrate the mixture under reduced pressure. The crude product can be purified via recrystallization from hexanes/EtOAc to optically enrich the 2,2-disubstituted succinic acid to >99% ee.
Protocol B: Organocatalytic Desymmetrization of Prochiral Anhydrides
When high-pressure hydrogenation is unfeasible, the desymmetrization of prochiral 3,3-disubstituted succinic anhydrides using bifunctional organocatalysts offers a robust, metal-free alternative[3].
Mechanism of bifunctional organocatalyst-mediated desymmetrization of succinic anhydrides.
Experimental Workflow
Step 1: System Equilibration
In a flame-dried Schlenk flask under argon, dissolve the prochiral 3,3-disubstituted succinic anhydride (1.0 mmol) and the epi-quinine-derived bifunctional thiourea catalyst (10 mol%) in anhydrous toluene (15 mL).
Causality: Toluene is deliberately selected as a non-polar, non-coordinating solvent. Polar solvents would competitively disrupt the critical hydrogen-bonding network between the thiourea protons and the anhydride carbonyls, which is entirely responsible for organizing the highly ordered transition state[3].
Step 2: Cryogenic Nucleophilic Ring Opening
Cool the reaction mixture to -30 °C using a dry ice/acetone bath. Slowly add anhydrous methanol (1.5 mmol) dropwise over 10 minutes.
Causality: The cryogenic temperature maximizes the energetic differentiation (
ΔΔG‡
) between the two competing diastereomeric transition states. The quinuclidine nitrogen of the catalyst acts as a general base to activate the methanol, directing it exclusively to one enantiotopic face of the anhydride[3].
Utilize in situ ReactIR spectroscopy to monitor the reaction kinetics continuously.
Validation: Track the disappearance of the characteristic anhydride asymmetric and symmetric C=O stretching bands (~1860 and 1760 cm⁻¹) and the concomitant appearance of the ester and carboxylic acid C=O bands (~1735 and 1710 cm⁻¹). Proceed to quench only when the anhydride bands plateau near the baseline.
Step 4: Quench and Extraction
Quench the reaction with 1M HCl (5 mL) to protonate the catalyst and partition the mixture.
Extract the aqueous layer with ethyl acetate. The organic layer contains the enantioenriched hemiester (a 2,2-disubstituted succinic acid monoester). The catalyst can be recovered from the aqueous layer by basification and secondary extraction.
References
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation
Chemical Reviews - ACS Publications
URL:[Link][2]
A Pioneering Career in Catalysis: Henri B. Kagan
ACS Publications
URL:[Link][4]
Enantioselective Desymmetrization by Chiral Bifunctional H-Bonding Organocatalysts
ResearchGate
URL:[Link][3]
Enantioselective Synthesis of 2,3-Disubstituted Succinic Acids by Oxidative Homocoupling of Optically Active 3-Acyl-2-oxazolidones
The Journal of Organic Chemistry - ACS Publications
URL:[Link][1]
Application Notes and Protocols for (R)-2-Ethyl-2-methylsuccinic acid in Organic Synthesis
Introduction: Unlocking Stereochemical Complexity with a Versatile Chiral Synthon (R)-2-Ethyl-2-methylsuccinic acid is a chiral dicarboxylic acid that serves as a valuable and versatile building block in modern organic s...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unlocking Stereochemical Complexity with a Versatile Chiral Synthon
(R)-2-Ethyl-2-methylsuccinic acid is a chiral dicarboxylic acid that serves as a valuable and versatile building block in modern organic synthesis.[1][2] Its structure is characterized by a quaternary stereocenter, a feature of significant interest in medicinal chemistry and materials science. The presence of two distinct carboxylic acid groups provides multiple reaction pathways for chemists to explore, including the formation of esters, amides, and cyclic anhydrides.[1] This guide provides an in-depth exploration of the synthesis and application of this chiral molecule, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will delve into its use as both a foundational chiral building block for introducing stereochemical complexity and as an effective agent for the resolution of racemic mixtures.
The strategic importance of chiral molecules like (R)-2-Ethyl-2-methylsuccinic acid cannot be overstated. For instance, the structurally related (S)-2-benzylsuccinic anhydride is a pivotal intermediate in the synthesis of the anti-diabetic drug Mitiglinide, where the precise stereochemistry is essential for its pharmacological activity.[3] This highlights the critical role of enantiopure synthons in constructing biologically active molecules.
Physicochemical and Spectroscopic Data
A thorough understanding of a reagent's physical properties is paramount for its effective use in synthesis. The data for (R)-2-Ethyl-2-methylsuccinic acid is summarized below.
The acquisition of enantiomerically pure (R)-2-Ethyl-2-methylsuccinic acid is the critical first step for its use in stereoselective synthesis. Direct asymmetric synthesis is often preferred to avoid the inherent 50% material loss of classical resolution. However, resolution of the racemate remains a robust and widely practiced alternative.
Strategy 1: Resolution of Racemic 2-Ethyl-2-methylsuccinic acid via Diastereomeric Salt Formation
Classical resolution remains a cornerstone of obtaining enantiopure compounds.[5] This technique leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[6][7]
The workflow for this process is outlined below:
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Protocol 1: Resolution of (±)-2-Ethyl-2-methylsuccinic acid
This protocol is a representative procedure based on well-established chemical principles for resolving racemic acids.[8][9]
Materials:
(±)-2-Ethyl-2-methylsuccinic acid
(R)-(+)-1-Phenylethylamine (or another suitable chiral amine)
Methanol (or another suitable solvent)
2M Hydrochloric Acid
Ethyl Acetate
Anhydrous Magnesium Sulfate
Rotary Evaporator
Filtration apparatus
Procedure:
Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (±)-2-Ethyl-2-methylsuccinic acid in 100 mL of warm methanol. In a separate flask, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine in 20 mL of methanol.
Crystallization: Slowly add the amine solution to the acid solution with gentle swirling. Allow the resulting solution to cool slowly to room temperature, and then place it in a 4°C refrigerator overnight to facilitate crystallization of the less soluble diastereomeric salt.
Expert Insight: The choice of solvent is critical. A systematic screening of solvents (e.g., ethanol, acetone, ethyl acetate) may be necessary to find conditions that yield well-formed crystals and optimal separation.
Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer. The mother liquor contains the more soluble diastereomer.
Recrystallization (Optional): To improve diastereomeric purity, the collected crystals can be recrystallized from a minimum amount of hot methanol.
Liberation of the Enantiopure Acid: Suspend the purified diastereomeric salt crystals in 100 mL of water and add 50 mL of ethyl acetate. Cool the mixture in an ice bath and acidify to pH 1-2 by slowly adding 2M HCl with vigorous stirring.
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 30 mL portions of ethyl acetate. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (R)-2-Ethyl-2-methylsuccinic acid.
Analysis: Determine the enantiomeric excess (e.e.) of the product via chiral HPLC or by converting a small sample to its dimethyl ester and analyzing by chiral GC.[10]
Section 2: Application as a Chiral Building Block
A chiral building block, or synthon, is a molecule that contains one or more stereocenters and is used to introduce that specific stereochemistry into a larger target molecule. (R)-2-Ethyl-2-methylsuccinic acid is an excellent precursor for this purpose, particularly through its cyclic anhydride derivative.
Anhydride Formation and Stereospecific Ring-Opening
Conversion of the dicarboxylic acid to a cyclic anhydride activates the carbonyl groups for nucleophilic attack. This reaction proceeds with retention of configuration at the chiral center. The subsequent ring-opening of this chiral anhydride with a nucleophile is often highly regioselective and stereospecific, providing a reliable method for creating more complex chiral molecules.[3][11]
Caption: Synthesis and reaction of the chiral anhydride intermediate.
Protocol 2: Synthesis of (R)-3-Ethyl-3-methyldihydrofuran-2,5-dione and a Representative Nucleophilic Opening
Materials:
(R)-2-Ethyl-2-methylsuccinic acid
Acetic Anhydride (Ac₂O)
Benzylamine
Dichloromethane (DCM)
Saturated aqueous Sodium Bicarbonate
Brine
Anhydrous Sodium Sulfate
Procedure:
Part A: Anhydride Formation
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5.0 g of (R)-2-Ethyl-2-methylsuccinic acid in 15 mL of acetic anhydride.
Heating: Heat the mixture to reflux for 2 hours. The solid should fully dissolve.
Expert Insight: The reaction can be monitored by TLC or IR spectroscopy, looking for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic symmetric and asymmetric C=O stretches of the anhydride.
Isolation: Allow the reaction to cool to room temperature. Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure. The crude (R)-3-Ethyl-3-methyldihydrofuran-2,5-dione can often be used directly in the next step or purified by distillation or crystallization.
Part B: Nucleophilic Ring-Opening
Reaction Setup: Dissolve the crude anhydride from Part A in 30 mL of dry DCM in a flask under a nitrogen atmosphere and cool to 0°C in an ice bath.
Nucleophile Addition: Slowly add 1.0 equivalent of benzylamine dropwise to the stirred solution.
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.
Workup: Quench the reaction by adding 20 mL of water. Transfer to a separatory funnel, wash the organic layer with saturated aqueous sodium bicarbonate (2 x 20 mL) and then brine (1 x 20 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting product, a chiral carboxylic acid-amide, can be purified by column chromatography on silica gel.
Causality: The regioselectivity of the ring-opening (attack at the less sterically hindered carbonyl) is a key consideration and may be influenced by the nucleophile and reaction conditions. For this substrate, the electronic and steric environments of the two carbonyls are similar, potentially leading to a mixture of regioisomers.
Conclusion
(R)-2-Ethyl-2-methylsuccinic acid is a potent chiral synthon with significant applications in stereoselective synthesis. Its utility stems from the stable quaternary stereocenter and the dual carboxylic acid functionalities that can be manipulated to build molecular complexity. Through reliable methods of enantioselective synthesis or classical resolution, this building block can be accessed in high optical purity. Its subsequent conversion to derivatives like chiral anhydrides opens a pathway for stereospecific transformations, making it a valuable tool for chemists in academic and industrial research, particularly in the development of new pharmaceuticals and fine chemicals.
Sprecher, M., & Sprinson, D. B. (1966). Synthesis of the 2‐ethyl‐3‐methylsuccinic acids via a stereospecific malonic ester alkylation. Journal of Organic Chemistry, 31(11), 3855-3857.
Li, W., et al. (2015). Synthesis of 2-[2H]-2-(1-methylalkyl)succinic acids. Chinese Journal of Geochemistry, 34, 104-108. Retrieved from [Link]
Ni, Y., et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Catalysts, 12(10), 1133. Retrieved from [Link]
PubChem. (n.d.). 2-Ethyl-2-methylsuccinic acid. National Center for Biotechnology Information. Retrieved from [Link]
Master Organic Chemistry. (2010, July 2). Stereoselective and Stereospecific Reactions. Retrieved from [Link]
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers. Retrieved from [Link]
St. Paul's Cathedral Mission College. (n.d.). Resolution of Racemic Modifications. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
Royal Society of Chemistry. (2023). Enantioselective alkynylation of isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry. Retrieved from [Link]
Wikipedia. (n.d.). 2-Methylsuccinic acid. Retrieved from [Link]
ResearchGate. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Retrieved from [Link]
OpenStax. (2023, September 20). 5.8 Racemic Mixtures and the Resolution of Enantiomers. In Organic Chemistry. Retrieved from [Link]
MDPI. (2012). Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Ketones. Molecules, 17(2), 1996-2004. Retrieved from [Link]
Application Note: Protocol for Malonic Ester Alkylation in the Synthesis of Succinic Acid Derivatives
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Context: Synthesis of dicarboxylic acid building blocks, chiral auxiliaries, and pharmaceutical intermediates (e.g., enzyme...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Application Context: Synthesis of dicarboxylic acid building blocks, chiral auxiliaries, and pharmaceutical intermediates (e.g., enzyme inhibitors).
Executive Summary & Mechanistic Rationale
The malonic ester synthesis is a cornerstone C–C bond-forming methodology utilized extensively in the drug development sector to construct substituted acetic and dicarboxylic acids[1]. When applied to the synthesis of succinic acid derivatives, the protocol leverages the differential acidity of the α-protons in diethyl malonate (pKa ~13) to generate a highly nucleophilic sodium enolate[1].
As a Senior Application Scientist, I emphasize that the success of this reaction relies heavily on precise mechanistic control. The choice of base is not arbitrary; sodium ethoxide (NaOEt) in ethanol is strictly required when using diethyl malonate to prevent transesterification, which would otherwise yield an intractable mixture of methyl and ethyl esters[2]. Following enolate formation, an α-halo ester (typically ethyl bromoacetate) is introduced. The bromide ion serves as an exceptional leaving group, driving a rapid bimolecular nucleophilic substitution (SN2) that minimizes competitive side reactions such as dialkylation[3].
The resulting intermediate, triethyl ethane-1,1,2-tricarboxylate, is remarkably stable and can be isolated via vacuum distillation[2][4]. To yield the final succinic acid derivative, the tricarboxylate is subjected to base-catalyzed saponification followed by thermal decarboxylation. At 130–150 °C, the geminal dicarboxylic acid moiety undergoes an electrocyclic rearrangement via a six-membered transition state, expelling carbon dioxide to afford the stable succinic acid framework[5].
Mechanistic pathway of malonic ester alkylation and decarboxylation to succinic acid.
Quantitative Reaction Parameters
To ensure reproducibility across different scales of drug development, the following parameters have been optimized. The data below summarizes the critical stoichiometric and thermodynamic requirements for the workflow.
Reaction Parameter
Reagent / Value
Scientific Rationale
Base Selection
NaOEt (18–21% in EtOH)
Matches the ester alkyl groups; entirely prevents transesterification[4].
Electrophile
Ethyl bromoacetate
Bromide is a superior SN2 leaving group, reducing required reaction time[4].
Stoichiometry
1.0 : 1.05 : 1.05
(Malonate : Base : Electrophile). Slight excess of base/electrophile ensures full conversion.
Catalyst (Optional)
KI (0.5–1.0 wt%)
Facilitates in situ Finkelstein halogen exchange if ethyl chloroacetate is used[2].
Alkylation Temp
70–80 °C (Reflux)
Provides optimal activation energy for SN2 displacement without product degradation[2].
Decarboxylation Temp
130–150 °C
Required thermal energy to overcome the barrier for CO2 extrusion[5].
Experimental Workflow & Step-by-Step Protocol
This protocol is designed as a self-validating system . At each critical juncture, specific physical or chemical indicators are provided to confirm the success of the step before proceeding.
Step-by-step experimental workflow for the synthesis of succinic acid derivatives.
Phase 1: Synthesis of Triethyl Ethane-1,1,2-tricarboxylate
Enolate Generation: In a flame-dried, nitrogen-purged round-bottom flask, cool a commercially available 21% NaOEt solution in ethanol (1.05 eq) to 0 °C. Add diethyl malonate (1.0 eq) dropwise over 15 minutes. Stir the mixture at room temperature for 10–30 minutes to ensure complete deprotonation[2][4].
Self-Validation: The solution will become slightly viscous and pale yellow, indicating the formation of the resonance-stabilized sodium enolate.
Alkylation: Re-cool the reaction mixture to 0 °C. Add ethyl bromoacetate (1.05 eq) dropwise over 30–50 minutes[2]. Crucial Insight: The addition rate must be strictly controlled. Rapid addition causes exothermic spikes that promote unwanted dialkylation.
Reflux: Attach a reflux condenser and heat the reaction mixture to 70–80 °C for 3 to 15 hours[4].
Self-Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1). Because the aliphatic esters lack strong UV chromophores, use a KMnO4 stain to visualize the consumption of diethyl malonate.
Workup & Isolation: Cool the mixture to room temperature. Concentrate under reduced pressure to remove the bulk of the ethanol. Partition the resulting residue between distilled water and diethyl ether. The aqueous layer effectively removes the inorganic salt byproduct (NaBr)[2]. Dry the organic layer over anhydrous MgSO4, filter, and concentrate. Purify via vacuum distillation to yield pure triethyl ethane-1,1,2-tricarboxylate[4].
Phase 2: Hydrolysis and Decarboxylation
Saponification: Suspend the isolated triethyl ethane-1,1,2-tricarboxylate in a 20% aqueous NaOH solution (4.0 eq). Reflux for 4 hours.
Self-Validation: The initially biphasic mixture will become entirely homogeneous, visually confirming that the hydrophobic esters have been fully hydrolyzed into water-soluble sodium carboxylates.
Acidification: Cool the homogeneous solution in an ice bath and carefully acidify to pH 1 using concentrated HCl. Extract the resulting ethane-1,1,2-tricarboxylic acid with ethyl acetate, dry, and concentrate.
Thermal Decarboxylation: Transfer the crude tricarboxylic acid to a round-bottom flask equipped with a gas bubbler. Heat the neat solid to 130–150 °C[5].
Self-Validation: Effervescence (vigorous bubbling) will be observed in the bubbler. This is the kinetic indicator of CO2 evolution. The reaction is complete when gas evolution entirely ceases (approximately 1–2 hours).
Final Purification: Cool the residue and recrystallize the crude succinic acid derivative from hot water or an ethanol/water mixture to achieve pharmaceutical-grade purity.
Troubleshooting & Field Insights
Incomplete Alkylation / Low Yields: If unreacted starting material persists, verify the anhydrous nature of the ethanol used in Phase 1. Trace water will prematurely quench the enolate, forming NaOH and regenerating diethyl malonate.
Dialkylation Impurities: If tetraethyl ethane-1,1,2,2-tetracarboxylate is detected via mass spectrometry, it indicates an excess of base/electrophile or inadequate temperature control during the addition of ethyl bromoacetate. Ensure strict 1:1.05 stoichiometry and utilize a syringe pump for the electrophile addition.
Incomplete Decarboxylation: If the final NMR shows an extra carbonyl signal, the decarboxylation temperature was likely too low. The cyclic transition state requires a minimum of 130 °C to overcome the activation barrier[5].
References
Title: CN101003480B - Ethane 1,1,2 - ethyl ester tricarboxylic acid, preparation method, and application as plasticizer. Source: Google Patents.
Title: Product Subclass 14: α-Sodiocarboxylic Acids and Related Sodium Compounds. Source: Thieme-Connect. URL: [Link]
Title: Dynamic Kinetic Resolution Utilizing 2-Oxoimidazolidine-4-carboxylate as a Chiral Auxiliary: Stereoselective Alkylation of α-Bromo Amides with Malonic Ester Enolates. Source: ACS Publications. URL: [Link]
Preparation of 2-(1-methylalkyl)succinic acid homologues.
Application Note: Synthesis, Characterization, and Biological Significance of 2-(1-Methylalkyl)succinic Acid Homologues Introduction & Biological Significance The anaerobic biodegradation of petroleum hydrocarbons is a c...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis, Characterization, and Biological Significance of 2-(1-Methylalkyl)succinic Acid Homologues
Introduction & Biological Significance
The anaerobic biodegradation of petroleum hydrocarbons is a critical biochemical process with profound implications for environmental bioremediation and oil reservoir souring. Under strictly anoxic conditions, the primary activation mechanism for highly inert n-alkanes is their subterminal addition to fumarate[1]. This stereoselective reaction is catalyzed by the glycyl radical enzyme (1-methylalkyl)succinate synthase (Mas or Ass)[2].
The resulting metabolites, 2-(1-methylalkyl)succinic acids, serve as highly specific signature biomarkers for anaerobic alkane degradation[3]. Because these transient metabolites exist at trace levels in environmental samples and lack commercial availability, the de novo chemical synthesis of 2-(1-methylalkyl)succinic acid homologues is mandatory for creating analytical reference standards to populate mass spectrometry (MS) libraries[3][4].
Fig 1. Biological activation of n-alkanes via fumarate addition catalyzed by Mas/Ass enzymes.
Causality in Synthetic Strategy
Synthesizing 2-(1-methylalkyl)succinic acids presents unique steric challenges. Traditional methods, such as the Stobbe condensation followed by catalytic hydrogenation, suffer from harsh conditions, expensive catalysts, and limited applicability across varying alkyl chain lengths[4].
To establish a universal, scalable protocol for C3–C16 homologues, we utilize a modified malonic ester synthesis featuring a Krapcho decarboxylation [5].
Causality of Experimental Design: Direct basic saponification of the triethyl 1,1,2-ethanetricarboxylate intermediate, followed by thermal decarboxylation, frequently results in incomplete reactions and complex by-product mixtures. This is due to the severe steric hindrance imparted by the secondary 1-methylalkyl group. The Krapcho decarboxylation circumvents this by utilizing a chloride ion (from NaCl) in a polar aprotic solvent (DMSO) at elevated temperatures (160 °C). The chloride ion acts as a nucleophile, selectively attacking the less sterically hindered ethyl ester methyl group, leading to the loss of ethyl chloride and subsequent decarboxylation. This ensures high fidelity and yield, while also allowing for deuterium labeling (using D₂O) if isotopic standards are required[5][6].
Fig 2. Four-step synthetic workflow for 2-(1-methylalkyl)succinic acid homologues.
Detailed Experimental Protocol
Self-Validating System Note: This specific protocol outlines the synthesis of 2-(1-methylheptyl)succinic acid using 2-bromooctane. The progress of each step must be validated via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. Because these aliphatic compounds lack UV chromophores, plates must be visualized using a potassium permanganate (KMnO₄) stain.
Step 1: First Alkylation (Preparation of Diethyl 2-(1-methylheptyl)malonate)
Reagent Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve sodium metal (0.11 mol) in absolute ethanol (100 mL) to generate sodium ethoxide. Causality: Freshly prepared NaOEt ensures complete deprotonation without introducing water, which would prematurely hydrolyze the esters.
Deprotonation: Add diethyl malonate (0.1 mol) dropwise at 0 °C. Stir for 30 minutes at room temperature.
Alkylation: Slowly add 2-bromooctane (0.12 mol). Reflux the mixture (approx. 78 °C) for 12 hours.
Workup: Concentrate the mixture under reduced pressure. Partition the residue between distilled water (100 mL) and ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate. Purify via silica gel chromatography (Hexane:EtOAc 95:5) to yield the monoalkylated product.
Step 2: Second Alkylation (Preparation of the Triester)
Deprotonation: Suspend sodium hydride (60% dispersion in mineral oil, 0.05 mol) in anhydrous THF (50 mL) at 0 °C. Add the product from Step 1 (0.04 mol) dropwise. Stir until H₂ evolution ceases (approx. 1 hour).
Alkylation: Add ethyl bromoacetate (0.045 mol) dropwise. Gradually warm to room temperature and stir for 8 hours.
Validation & Workup: Quench carefully with saturated aqueous NH₄Cl (20 mL) to neutralize unreacted NaH. Extract with diethyl ether (3 × 40 mL). Wash with brine, dry (Na₂SO₄), and concentrate to obtain triethyl 2-(1-methylheptyl)ethane-1,1,2-tricarboxylate.
Step 3: Krapcho Decarboxylation
Reaction Setup: Dissolve the triester (0.03 mol) in DMSO (60 mL). Add NaCl (0.06 mol) and distilled water (0.06 mol).
Thermal Decarboxylation: Heat the mixture to 160 °C under an argon atmosphere for 6–8 hours. Monitoring: Monitor CO₂ evolution (bubbling) and verify completion via TLC (disappearance of the triester spot).
Workup: Cool to room temperature. Add water (150 mL) and extract with hexane (4 × 50 mL). Causality: Hexane is chosen over ethyl acetate here because it selectively extracts the highly non-polar diester while leaving DMSO entirely in the aqueous phase, preventing emulsion formation and downstream solvent contamination.
Step 4: Saponification and Acidification
Hydrolysis: Dissolve the resulting diethyl 2-(1-methylheptyl)succinate in ethanol (30 mL). Add an aqueous solution of NaOH (2 M, 40 mL). Reflux for 4 hours.
Neutralization & Extraction: Evaporate the ethanol. Extract the aqueous basic layer with hexane (20 mL) to remove any unreacted organics.
Acidification: Cool the aqueous layer to 0 °C and acidify to pH < 2 using 6 M HCl. Extract the precipitated diacid with ethyl acetate (3 × 40 mL).
Final Purification: Wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from a mixture of ethyl acetate and petroleum ether to yield pure 2-(1-methylheptyl)succinic acid.
Quantitative Data & Mass Spectrometry Characterization
To utilize these compounds as analytical standards, they are typically derivatized into dimethyl esters using BF₃-methanol or diazomethane prior to GC-MS analysis[3]. The characteristic fragmentation pattern includes a prominent McLafferty rearrangement ion.
Homologue (Alkyl Chain)
Precursor Halide
Typical Overall Yield (%)
Diagnostic MS Fragments (m/z, Dimethyl Ester)
2-(1-methylethyl)succinic acid
2-Bromopropane
48 - 52
114, 146, [M-31]⁺
2-(1-methylpropyl)succinic acid
2-Bromobutane
45 - 50
114, 146, [M-31]⁺
2-(1-methylheptyl)succinic acid
2-Bromooctane
40 - 45
114, 146, [M-31]⁺
2-(1-methylpentadecyl)succinic acid
2-Bromohexadecane
35 - 38
114, 146, [M-31]⁺
Table 1. Summary of synthetic yields and characteristic electron ionization (EI) mass spectrometry fragments for synthesized homologues. The m/z 114 fragment is the universal signature for 2-alkylsuccinate dimethyl esters.
References
Bian, X.Y., et al. "Synthesis of Anaerobic Degradation Biomarkers Alkyl-, Aryl- and Cycloalkylsuccinic Acids and Their Mass Spectral Characteristics." European Journal of Mass Spectrometry, 2014.
Bian, X.Y., et al. "Synthesis of 2-[2H]-2-(1-methylalkyl)succinic acids." Journal of Asian Natural Products Research, 2020.
Mu, B., et al. "A kind of preparation method of 2-(1-methylalkyl)succinic acid." Google Patents (CN103980108A), 2014.
Stagars, M.H., et al. "High Diversity of Anaerobic Alkane-Degrading Microbial Communities in Marine Seep Sediments Based on (1-methylalkyl)succinate Synthase Genes." Frontiers in Microbiology, 2016.
Andorfer, M.C., & Drennan, C.L. "9O8U: (1-methylalkyl)succinate synthase alpha-beta-gamma-delta complex with bound fumarate." RCSB Protein Data Bank, 2025.
Technical Support Center: Yield Optimization in (R)-2-Ethyl-2-methylsuccinic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when synthesizing (R)-2-ethyl-2-methylsuccinic acid.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when synthesizing (R)-2-ethyl-2-methylsuccinic acid. This chiral building block is critical in the development of highly potent zinc protease inhibitors (such as carboxypeptidase A inhibitors)[1] and advanced HIV-1 maturation inhibitors (e.g., betulinic acid derivatives)[2].
The primary challenge in this synthesis is the stereoselective construction of the sterically congested quaternary stereocenter. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols based on the Evans asymmetric alkylation methodology[1].
Process Visualization
Caption: Workflow for the asymmetric synthesis of (R)-2-ethyl-2-methylsuccinic acid via chiral auxiliary.
Troubleshooting Guide & FAQs
Q1: Why is the yield of the asymmetric alkylation step so low (<30%) when forming the quaternary stereocenter?Causality & Insight: Forming a quaternary stereocenter via enolate alkylation is sterically demanding. The tertiary lithium enolate generated from the chiral 2-methylbutyryl oxazolidinone is highly hindered. In pure ethereal solvents (like THF), lithium enolates exist as tight aggregates (tetramers or hexamers), which severely depresses their nucleophilicity.
Actionable Solution: The addition of a polar aprotic cosolvent, such as N,N'-dimethylpropyleneurea (DMPU), is mandatory. DMPU strongly coordinates the lithium cation, breaking up the enolate aggregates into highly reactive monomers. Furthermore, switching from a bromoacetate to the more electrophilic tert-butyl iodoacetate overcomes the steric barrier of the tertiary enolate.
Q2: How do I prevent epimerization and ensure a high diastereomeric ratio (d.r. >95:5)?Causality & Insight: Poor diastereoselectivity stems from the incomplete formation of the chelated Z-enolate or partial thermodynamic equilibration to the E-enolate. The Evans auxiliary relies on strict chelation control between the oxazolidinone carbonyl, the enolate oxygen, and the lithium cation. If the internal temperature rises above -70 °C during deprotonation, thermodynamic equilibration occurs, destroying facial selectivity.
Actionable Solution: Maintain strict cryogenic control. Titrate your LDA immediately before use. Add the acyl oxazolidinone dropwise down the cold wall of the flask.
Self-Validating System: Before adding the alkylating agent, quench a 0.1 mL aliquot of the enolate solution with TMS-Cl. Concentrate and analyze via crude ^1^H NMR; the presence of a single silyl enol ether geometry confirms successful kinetic Z-enolate formation.
Caption: Causality in enolate formation: strict temperature control prevents epimerization and yield loss.
Q3: The cleavage of the chiral auxiliary using LiOH/H2O2 is sluggish and yields complex mixtures. How can I optimize this?Causality & Insight: The standard LiOH/H2O2 hydrolysis relies on the in situ generation of the highly nucleophilic hydroperoxide anion (LiOOH). However, the newly formed quaternary center (2-ethyl-2-methyl) creates massive steric shielding around the exocyclic imide carbonyl. Prolonged reaction times at standard temperatures often lead to undesired endocyclic cleavage of the oxazolidinone ring, destroying the expensive chiral auxiliary and complicating purification.
Actionable Solution: Increase the equivalents of H2O2 to 8.0 eq and LiOH to 4.0 eq to drive the reaction kinetically. Maintain the temperature strictly at 0 °C to suppress endocyclic cleavage.
Q4: During the final deprotection of the tert-butyl ester, I observe low recovery of the final diacid. What is happening?Causality & Insight: tert-Butyl esters are typically cleaved with Trifluoroacetic Acid (TFA). However, 2-alkyl-2-methylsuccinic acids are highly prone to dehydration. Incomplete removal of TFA combined with heat during solvent evaporation drives the formation of 2-ethyl-2-methylsuccinic anhydride[2].
Actionable Solution: Perform the deprotection in DCM at room temperature. To remove excess TFA without heating, co-evaporate the crude mixture with toluene multiple times under high vacuum, keeping the water bath below 30 °C.
Quantitative Data: Alkylation Optimization
The following table summarizes the causal impact of base, cosolvent, and electrophile selection on the yield and diastereomeric ratio (d.r.) during the formation of the quaternary stereocenter.
Base
Cosolvent
Electrophile
Temperature Profile
Yield (%)
d.r.
LDA
None
t-Butyl bromoacetate
-78 °C to rt
25
85:15
NaHMDS
None
t-Butyl bromoacetate
-78 °C to rt
15
70:30
LDA
HMPA (2 eq)
t-Butyl bromoacetate
-78 °C to -40 °C
78
95:5
LDA
DMPU (3 eq)
t-Butyl iodoacetate
-78 °C to -20 °C
88
98:2
Validated Experimental Protocols
Protocol 1: Asymmetric Alkylation (Quaternary Center Formation)
This protocol utilizes a self-validating approach to ensure kinetic enolate formation before committing the alkylating agent.
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Add anhydrous THF (0.2 M relative to substrate) and freshly distilled diisopropylamine (1.15 eq).
LDA Formation: Cool the solution to 0 °C and add n-BuLi (1.1 eq, titrated) dropwise. Stir for 30 minutes.
Enolization: Cool the LDA solution strictly to -78 °C. Dissolve the chiral acyl oxazolidinone (1.0 eq) in a minimum amount of dry THF and add it dropwise down the cold wall of the flask over 15 minutes. Stir for 45 minutes at -78 °C.
Self-Validation Step: Withdraw a 0.1 mL aliquot, quench into a cold mixture of TMS-Cl/Et3N in hexane, filter, and analyze by ^1^H NMR to confirm >95% Z-enolate formation.
Alkylation: Add anhydrous DMPU (3.0 eq) dropwise to the main reaction flask, followed immediately by t-butyl iodoacetate (1.5 eq).
Temperature Gradient: Allow the reaction to slowly warm to -20 °C over 4 hours.
Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x), wash the combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.
Protocol 2: Auxiliary Cleavage and Final Deprotection
This protocol prevents endocyclic cleavage and suppresses anhydride formation[2].
Hydrolysis: Dissolve the alkylated product in a 3:1 mixture of THF and H2O (0.1 M). Cool the mixture to 0 °C.
Peroxide Addition: Add 30% aqueous H2O2 (8.0 eq) dropwise, followed by LiOH·H2O (4.0 eq). Stir vigorously at 0 °C for 2–4 hours.
Quench (Self-Validation): Add 1.5 N aqueous Na2SO3 to quench unreacted peroxide. Validation: Test the mixture with KI-starch paper to ensure complete peroxide destruction before proceeding.
Extraction: Remove THF under reduced pressure. Extract the aqueous layer with DCM (2x) to recover the cleaved chiral auxiliary.
Acidification: Acidify the aqueous layer to pH 2 using 1M HCl at 0 °C. Extract the desired monoester with EtOAc (3x). Dry and concentrate.
Deprotection: Dissolve the monoester in anhydrous DCM (0.2 M). Add TFA (10.0 eq) and stir at room temperature for 2 hours.
Isolation: Concentrate the mixture under reduced pressure. To completely remove TFA without inducing anhydride formation, add toluene and co-evaporate under high vacuum (repeat 3 times), ensuring the water bath remains ≤30 °C.
References
[2] Anti-AIDS Agents 81. Design, Synthesis and Structure-Activity Relationship Study of Betulinic Acid and Moronic Acid Derivatives as Potent HIV Maturation Inhibitors. National Institutes of Health (NIH) / PMC.
URL:
[1] Synthesis of Monosubstituted Succinic Acids from tert-Butylsuccinate. ResearchGate.
URL:
Technical Support Center: Optimizing Malonic Ester Alkylation
Welcome to the Technical Support Center for malonic ester synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize their carbon-c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for malonic ester synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize their carbon-carbon bond-forming workflows.
The malonic ester synthesis is a cornerstone method for generating substituted acetic acids by utilizing the diethyl malonate anion as a synthetic equivalent for the carboxymethyl (
−CH2COOH
) synthon[1]. However, achieving high yields requires precise control over thermodynamics and kinetics. This guide moves beyond basic instructions to explain the causality behind reagent selection, providing self-validating protocols and troubleshooting logic to ensure reproducible success.
Core Mechanistic Pathway
To troubleshoot effectively, we must first visualize the chemical logic of the synthesis. The process relies on a sequence of deprotonation, nucleophilic substitution (
SN2
), saponification, and thermal decarboxylation[1][2].
Core workflow of malonic ester synthesis from deprotonation to decarboxylation.
Q: Why must the alkoxide base strictly match the ester group of the malonate?A: This is a critical thermodynamic control point to prevent ester scrambling. If you use sodium methoxide (NaOMe) with diethyl malonate, the alkoxide will attack the carbonyl carbon. Because alkoxides are excellent leaving groups, a transesterification equilibrium is established, resulting in a complex, difficult-to-purify mixture of dimethyl, diethyl, and ethyl methyl malonates[1][3]. Always match the base to the ester (e.g., NaOEt for diethyl malonate).
Q: Why do we use a relatively weak base like Sodium Ethoxide (NaOEt) instead of LDA?A: The
α
-protons of diethyl malonate are flanked by two electron-withdrawing carbonyl groups, granting them a pKa of approximately 13[2]. Ethanol has a pKa of ~16. The equilibrium constant (
Keq
) for this acid-base reaction is
103
, meaning enolate formation is near-quantitative[4]. Using highly reactive, sterically hindered bases like LDA is unnecessary, expensive, and requires strictly anhydrous, cryogenic conditions (-78°C)[2][5].
Q: Why does my reaction fail when using tertiary alkyl halides?A: The alkylation step is strictly an
SN2
mechanism. The resonance-stabilized malonate enolate is a bulky, potent nucleophile, but it is also a strong base. Tertiary alkyl halides physically block the backside attack required for
SN2
. Consequently, the enolate acts exclusively as a base, triggering an
E2
elimination pathway that yields an alkene and regenerates the malonic ester, completely halting your synthesis[6].
Quantitative Data: Reagent Selection Matrix
To ensure optimal reaction design, consult the following parameters governing substrate reactivity and base selection.
Parameter
Reagent / Condition
Quantitative Data
Application Scientist Notes
Substrate Acidity
Diethyl malonate
pKa≈13
Dual resonance stabilization allows for mild deprotonation[2].
Base Selection
Sodium ethoxide (NaOEt)
pKa
(EtOH)
≈16
Keq≈103
ensures complete enolate conversion without cryogenic cooling[4].
Reduced yields due to competing elimination pathways[6].
Electrophile
Tertiary Halides (R
3
-C-X)
100%
E2
Elimination
Sterically blocked; completely unsuitable for this protocol[6].
Troubleshooting Guide: Diagnosing Failure Modes
When yields of the target substituted carboxylic acid fall below expectations, the issue usually occurs during the alkylation phase. Use the decision tree below to isolate the root cause.
Decision tree for diagnosing and resolving common malonic ester synthesis issues.
Deep Dive: The Dialkylation Problem
A major drawback of this synthesis is the formation of dialkylated side products[3]. After the first alkylation, the monoalkylated malonic ester still possesses one
α
-hydrogen. Because the enolate is continually present in the reaction mixture, it can deprotonate the newly formed monoalkylated product, which then attacks a second equivalent of the alkyl halide[7].
Resolution: To suppress dialkylation when monoalkylation is desired, use a strict 1:1 stoichiometric ratio of base to malonic ester, add the alkyl halide slowly, and avoid excess base[8].
Self-Validating Standard Operating Procedure (SOP)
This protocol outlines the monoalkylation of diethyl malonate using a primary alkyl halide (e.g., n-butyl bromide), adapted from rigorous Organic Syntheses methodologies[1][9]. It incorporates a self-validating pH checkpoint to ensure reaction completion without relying solely on chromatography.
Step 1: Enolate Formation (Deprotonation)
In a flame-dried, round-bottom flask under inert atmosphere, dissolve sodium metal (1.0 eq) in absolute ethanol to generate sodium ethoxide (NaOEt).
Cool the resulting solution to approximately 50°C.
Slowly add diethyl malonate (1.05 eq) via a separatory funnel with continuous stirring.
Validation Checkpoint: The dissolution of sodium and the transition to a clear solution confirms the quantitative generation of the resonance-stabilized enolate[1].
Step 2: Alkylation (
SN2
)
To the clear enolate solution, add the primary alkyl bromide (1.0 eq) dropwise.
Causality Note: This reaction is highly exothermic. The dropwise addition rate must be carefully controlled to maintain a gentle reflux and prevent thermal degradation or polymerization[1].
Step 3: Reaction Monitoring & Validation
Heat the mixture under reflux.
Validation Checkpoint: Periodically test the reaction mixture with moist litmus paper. The enolate solution is highly basic; the reaction is deemed complete when the solution registers as neutral (approximately 2 hours). This physical cue proves the basic enolate has been fully consumed by the alkyl halide[1].
Step 4: Hydrolysis and Decarboxylation
Add aqueous sodium hydroxide (NaOH) and heat to saponify the diester into a dicarboxylate salt[1][10].
Acidify the mixture with aqueous HCl to precipitate the substituted malonic acid.
Heat the isolated malonic acid above its melting point (typically >150°C) to induce thermal decarboxylation, releasing
CO2
gas and yielding the final substituted acetic acid[3][6].
References
The Core Mechanism of Malonic Ester Synthesis: A Technical Guide for Advanced Organic Synthesis - Benchchem - 1
Technical Support Center: Synthesis of Substituted Succinic Acids
Welcome to the Advanced Troubleshooting Guide for the synthesis of substituted succinic acids and their derivatives. As a Senior Application Scientist, I have designed this resource to help researchers and drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Guide for the synthesis of substituted succinic acids and their derivatives. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the complex side reactions that frequently compromise yield, purity, and stereochemical integrity in succinic acid workflows.
Rather than just providing superficial fixes, this guide delves into the mechanistic causality behind common failures—such as epimerization, saponification, and parasitic condensations—and provides self-validating experimental protocols to ensure your syntheses are robust and reproducible.
Quantitative Comparison of Side Reaction Mitigation Strategies
When synthesizing substituted succinic acids, the choice of synthetic route dictates the parasitic pathways you must suppress. Table 1 summarizes the most prevalent side reactions, their root causes, and the quantitative improvements achievable through optimized conditions.
Table 1: Side Reactions and Mitigation Efficacy in Succinic Acid Synthesis
Q1: Why am I observing high amounts of benzoic acid derivatives during my Stobbe condensation with aromatic aldehydes?
A1: You are observing a classic Cannizzaro side reaction. When using electron-deficient aromatic aldehydes (e.g., 9-chlorobenzaldehyde), the electron-withdrawing groups increase the electrophilicity of the carbonyl carbon. If you are using a nucleophilic base like sodium ethoxide, the aldehyde becomes highly susceptible to base-catalyzed hydride transfer (disproportionation) rather than reacting with the succinate enolate[1].
The Fix: Switch your base to potassium tert-butoxide (KOtBu). The bulky tert-butoxide anion is a strong base but a poor nucleophile. It efficiently deprotonates the dialkyl succinate to drive the desired condensation while sterically hindering nucleophilic attack on the aldehyde[1].
Fig 1. Mechanistic pathways of the Stobbe condensation and its primary side reactions.
Q2: My methyl esters are hydrolyzing during the alkylation of succinate diesters. How can I prevent this while maintaining a high alkylation rate?
A2: Alkylation of succinate esters requires strong basic conditions to form the enolate. If you are using aqueous bases (like 10 N NaOH), hydroxide ions will inevitably attack the ester carbonyl, leading to saponification.
The Fix: Employ a solvent-free phase-transfer catalysis (PTC) system using benzyltriethylammonium chloride. In this biphasic setup, the high rate of enolate alkylation outcompetes ester hydrolysis. Furthermore, the negligible solubility of the alkylated succinate product in the aqueous phase physically shields it from the strongly basic environment, allowing you to achieve quantitative yields without hydrolyzing the methyl esters[2].
Q3: My enantiomeric excess (ee) is degrading after the asymmetric transfer hydrogenation (ATH) of substituted maleimides. What is the mechanism of this degradation?
A3: The reduction products (chiral succinimides) possess a highly acidic alpha-proton adjacent to the carbonyl group. Under alkaline conditions, this proton is easily abstracted by the base, leading to reversible enolization and subsequent epimerization (loss of stereochemistry)[3].
The Fix: To maintain high enantiomeric excess, you must avoid alkaline reduction systems and basic workups. Utilize a tethered rhodium catalyst system with a formic acid-triethylamine mixture. This provides a slightly acidic environment that acts as the hydrogen donor while completely suppressing base-catalyzed epimerization[3].
Fig 2. Asymmetric transfer hydrogenation workflow highlighting epimerization risks.
Self-Validating Experimental Protocols
To ensure trustworthiness in your synthetic workflows, the following protocols have built-in self-validation steps. This allows you to diagnose failures during the reaction rather than after a failed workup.
Protocol A: Solvent-Free PTC Alkylation of Succinate Esters
This protocol leverages phase separation to protect base-sensitive ester functional groups from saponification.
Initialization: Charge the reactor with the succinate diester (1.0 eq) and the alkylating agent (e.g., tert-butyl bromoacetate, 1.1 eq). Do not add bulk organic solvent.
Catalyst Addition: Add a catalytic amount of benzyltriethylammonium chloride (0.05 eq) to act as the phase-transfer catalyst[2].
Base Introduction: Slowly introduce 10 N NaOH (aqueous) under vigorous stirring. Mechanistic note: The starting materials and the generated product serve as the organic medium, minimizing aqueous solubility and preventing hydrolysis[2].
Self-Validation Check: Monitor the physical state of the reaction. If the organic layer begins to diminish in volume or the aqueous layer becomes highly viscous, saponification is occurring (likely due to insufficient stirring or PTC failure). The biphasic emulsion must remain distinct.
Isolation: Upon completion (monitor via TLC), separate the phases and wash the organic layer with water until a neutral pH is achieved.
Protocol B: Epimerization-Free Asymmetric Transfer Hydrogenation (ATH)
This method avoids the alkaline conditions that cause alpha-proton abstraction and stereocenter inversion in succinimides.
Preparation: In a rigorously degassed vessel, dissolve the substituted maleimide in a 5:2 mixture of formic acid and triethylamine. Mechanistic note: This specific ratio maintains an acidic environment, acting as both the hydrogen donor and the safeguard against epimerization[3].
Catalysis: Add the tethered Rh(II) catalyst (e.g., 0.5 mol%)[3].
Reaction: Stir at room temperature for 12–24 hours under a nitrogen atmosphere.
Self-Validation Check: Extract a 0.1 mL aliquot at 4 hours and 12 hours. Quench with a pH 7 buffer and analyze via chiral HPLC. If the ee% of the 12-hour sample is lower than the 4-hour sample, the local pH may be drifting basic; add a supplementary drop of formic acid to arrest the epimerization.
Workup: Remove volatiles under reduced pressure. Strictly avoid basic aqueous washes during extraction. Purify directly via silica gel chromatography.
References
Title: STUDIES ON STOBBE CONDENSATION: REACTIONS OF ALDEHYDES AND KETONES WITH DIMETHYL METHYLSUCCINATE
Source: Canadian Science Publishing
URL:1
Title: Practical Synthesis of BILA 2157 BS, a Potent and Orally Active Renin Inhibitor: Use of an Enzyme-Catalyzed Hydrolysis for the Preparation of Homochiral Succinic Acid Derivatives
Source: ACS Publications
URL:2
Title: Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation
Source: PMC - NIH
URL:3
Removing impurities from 2-ethyl-2-methylsuccinic acid preparations.
Technical Support Center: Purification and Impurity Profiling of 2-Ethyl-2-methylsuccinic Acid From the Desk of the Senior Application Scientist: Welcome to our specialized technical support hub. Isolating highly branche...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification and Impurity Profiling of 2-Ethyl-2-methylsuccinic Acid
From the Desk of the Senior Application Scientist:
Welcome to our specialized technical support hub. Isolating highly branched dicarboxylic acids like 2-ethyl-2-methylsuccinic acid (CAS 631-31-2) presents unique thermodynamic and kinetic challenges. Widely utilized as a precursor in the synthesis of HIV maturation inhibitors and commonly encountered as Ethosuximide Impurity A, its purification requires strict control over pH, temperature, and solvent conditions. This guide synthesizes field-proven methodologies with mechanistic insights to help you establish a self-validating purification workflow.
Purification workflow for 2-ethyl-2-methylsuccinic acid, detailing hydrolysis and crystallization.
Section 1: Troubleshooting & Mechanistic FAQs
Q1: Why does my purified 2-ethyl-2-methylsuccinic acid consistently show contamination with its anhydride form?Causality: 2-Ethyl-2-methylsuccinic acid is highly susceptible to intramolecular dehydration, forming 2-ethyl-2-methylsuccinic anhydride (Ethosuximide Impurity B, CAS 50598-33-9). This is driven by the Thorpe-Ingold (gem-dialkyl) effect, where the bulky ethyl and methyl groups compress the bond angle between the carboxyl carbons, thermodynamically favoring ring closure 1[1]. This typically occurs if drying temperatures exceed 50°C or under harsh acidic concentration.
Self-Validating Solution: Implement a preliminary aqueous hydrolysis step (heating in water at 80°C) to open the anhydride ring back to the diacid before crystallization. Ensure your final vacuum drying step never exceeds 40°C. Validate the success of this step by running an FTIR scan; the disappearance of the characteristic anhydride carbonyl stretches (~1780 and 1850 cm⁻¹) confirms complete conversion.
Q2: I am experiencing poor recovery during cooling crystallization. How can I optimize the yield without trapping impurities?Causality: The solubility of succinic acid derivatives is highly pH- and temperature-dependent. If the pH is too high, the acid partially dissociates into highly soluble succinate salts, preventing crystallization. Conversely, rapid cooling traps solvent and organic impurities within the crystal lattice.
Self-Validating Solution: Lower the pH of the aqueous solution to 2.0 using dilute sulfuric acid to ensure the dicarboxylic acid is fully protonated and neutral2[2]. Cool the solution at a strictly controlled rate of 0.5°C/min down to 4°C. You can validate the endpoint by testing the mother liquor's refractive index; when it stabilizes, crystallization equilibrium has been reached.
Q3: How do I remove residual inorganic salts from the crude synthetic mixture?Causality: Neutralization steps during upstream synthesis often leave high concentrations of sodium or potassium salts. These salts can co-precipitate with the diacid, ruining the purity profile.
Self-Validating Solution: Utilize cation-exchange chromatography. Because the diacid can be maintained in a neutral, protonated state at low pH, it will pass through a strongly acidic cation-exchange resin, while metal cations are retained by exchanging with H⁺ ions 3[3].
Section 2: Quantitative Impurity Profiling
To effectively remove impurities, you must understand their physicochemical properties. Below is the reference data for the primary contaminants found in 2-ethyl-2-methylsuccinic acid preparations 4[4].
Impurity / Compound
CAS Number
Molecular Weight
Structural Characteristic
Targeted Removal Strategy
2-Ethyl-2-methylsuccinic acid
631-31-2
160.17 g/mol
Target Diacid (Ethosuximide Impurity A)
N/A (Product)
2-Ethyl-2-methylsuccinic anhydride
50598-33-9
142.15 g/mol
Dehydrated cyclic byproduct
Aqueous hydrolysis (80°C) + Low-temp drying
Inorganic Salts (e.g., NaCl)
Various
Various
Ionic, high aqueous solubility
Cation-exchange chromatography
High-MW Colored Organics
N/A
>300 g/mol
Broad UV absorption, hydrophobic
Activated carbon adsorption
Section 3: Validated Experimental Protocols
Protocol A: Two-Stage Hydrolysis and Cooling Crystallization
Objective: To eliminate anhydride impurities and recover high-purity diacid crystals.
Hydrolysis: Suspend 100 g of crude 2-ethyl-2-methylsuccinic acid in 500 mL of deionized water. Heat the mixture to 80°C under continuous stirring for 2 hours.
Validation: Take a 1 mL aliquot, dry under a stream of N₂, and verify the absence of anhydride via IR spectroscopy.
Carbon Treatment: Add 5.0 g of activated carbon to the hot solution. Stir for 30 minutes to adsorb colored organic impurities. Filter the mixture hot (to prevent premature crystallization) through a Celite pad.
pH Adjustment: Cool the filtrate to room temperature. Monitor with a calibrated pH meter and add 1M H₂SO₄ dropwise until the solution reaches exactly pH 2.0 2[2].
Controlled Crystallization: Transfer the acidified solution to a jacketed crystallizer. Program the chiller to cool the solution to 4°C at a rate of 0.5°C/min. Hold the suspension at 4°C for 4 to 12 hours to maximize yield 2[2].
Isolation: Recover the crystals via vacuum filtration. Wash the filter cake with 50 mL of ice-cold deionized water to remove residual mother liquor.
Drying: Dry the crystals in a vacuum oven at 40°C (strictly <45°C to avoid anhydride reformation) until a constant weight is achieved.
Protocol B: Cation-Exchange Desalting
Objective: To remove inorganic cations prior to crystallization.
Resin Activation: Pack a glass column with a strongly acidic cation-exchange resin (e.g., Amberlite IR120H). Activate the resin by passing 3 Bed Volumes (BV) of 1M HCl through the column, followed by DI water until the effluent pH is neutral3[3].
Sample Loading: Dissolve the crude, salt-contaminated diacid in DI water. Adjust to pH 3.0. Load the sample onto the column.
Elution: Elute the column with DI water at a controlled flow rate of 1 BV/h 3[3]. The uncharged 2-ethyl-2-methylsuccinic acid will elute in the void volume, while metal cations are retained.
Fraction Collection: Monitor the eluent using an in-line UV detector at 210 nm. Pool the fractions containing the diacid.
Concentration: Concentrate the pooled fractions via rotary evaporation at 40°C until supersaturation is reached, then proceed to Protocol A, Step 4.
References
Title: A Critical Review on Downstream Process to Recovery Succinic Acid from Fermentative Broth
Source: Chemical Engineering Transactions
URL: [Link]
Title: Anti-AIDS Agents 81. Design, Synthesis and Structure-Activity Relationship Study of Betulinic Acid and Moronic Acid Derivatives as Potent HIV Maturation Inhibitors
Source: PMC (nih.gov)
URL: [Link]
Title: Ethosuximide EP Impurity A | CAS 631-31-2
Source: Veeprho
URL: [Link]
Troubleshooting diastereomeric salt crystallization.
Welcome to the Chiral Resolution Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic complexities of diastereomeric salt crystallizat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Chiral Resolution Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic complexities of diastereomeric salt crystallization. Instead of relying on trial-and-error, this center focuses on the fundamental causality behind experimental parameters, providing you with self-validating workflows to ensure reproducible separation of enantiomers.
Core Workflow Overview
General workflow for chiral resolution via diastereomeric salt formation.
Section 1: Core Troubleshooting & FAQs
Q1: My diastereomeric salt is "oiling out" (liquid-liquid phase separation) instead of forming crystals. What causes this, and how can I fix it?A1: "Oiling out" occurs when the supersaturation of the solution is too high, or the crystallization temperature exceeds the melting point of the solute in the solvent. This causes the solute to separate as an amorphous liquid phase rather than a highly ordered crystalline solid[1][2].
Causality & Solution: The chosen solvent has poor solvating power for the crystal lattice but excellent solvating power for the individual ions. To fix this:
Reduce the cooling rate: Rapid cooling traps the more soluble diastereomer and promotes liquid separation. Implement a controlled temperature ramp (e.g., 0.1 °C/min)[1].
Lower initial concentration: Add more solvent to reduce the supersaturation level[2].
Seeding: Introduce seed crystals of the desired salt to bypass the high kinetic energy barrier of primary nucleation[1].
Q2: I am not getting any crystals at all after adding the resolving agent and cooling. What should I do?A2: A complete lack of crystallization indicates that the diastereomeric salts are too soluble in the chosen solvent system, or nucleation is kinetically hindered[3].
Causality & Solution: The concentration is below the solubility limit at the given temperature.
Solvent Screening: Switch to a less polar solvent or introduce an anti-solvent (e.g., adding water to methanol) to decrease overall solubility[3].
Evaporative Crystallization: Carefully evaporate a portion of the solvent to artificially increase concentration[2].
Mechanical Stimulation: Gently scratch the inside of the flask with a glass rod. The microscopic glass fragments provide localized high-energy surfaces that act as nucleation sites[1].
Q3: The yield of my desired diastereomeric salt is extremely low. How can I drive the equilibrium?A3: A low yield implies that a significant portion of the target diastereomer remains dissolved in the mother liquor[2].
Causality & Solution:
Temperature Optimization: Lower the final crystallization temperature and extend the aging time to ensure the system reaches thermodynamic equilibrium[2].
Crystallization-Induced Diastereomeric Transformation (CIDT): If the undesired diastereomer can epimerize in solution, adding a catalyst (like DBU) can drive the equilibrium toward the less soluble diastereomer, potentially allowing yields to approach 100%[2][4].
Q4: I have a high yield, but the diastereomeric excess (d.e.) is poor. Why are both salts co-precipitating?A4: Poor d.e. is typically caused by a narrow metastable zone width or solid solution behavior, where the more soluble diastereomer co-crystallizes with the less soluble one[5][6].
Causality & Solution: Perform successive recrystallizations of the enriched solid to purge the more soluble salt[1]. Alternatively, utilize "Dutch Resolution" techniques by adding a nucleation inhibitor (see Q6)[7].
Troubleshooting decision tree for common diastereomeric salt crystallization issues.
Section 2: Advanced Techniques
Q5: What is the Pope-Peachey method, and when should I use it?A5: The Pope-Peachey method is a highly economical variation of classical resolution. Instead of using 1.0 full equivalent of an expensive chiral resolving agent, you use 0.5 equivalents of the chiral agent and 0.5 equivalents of an inexpensive, achiral acid or base (e.g., HCl)[8][9].
Causality: The achiral agent forms a highly soluble salt with the undesired enantiomer, keeping it trapped in the mother liquor. Meanwhile, the chiral resolving agent selectively precipitates the desired enantiomer. This reduces the consumption of chiral reagents by 50% and often improves the optical purity of the precipitate by thermodynamically preventing co-precipitation[8][10].
Q6: How does "Dutch Resolution" improve the trustworthiness and predictability of separations?A6: Dutch Resolution utilizes a "family" of structurally related resolving agents (e.g., a mixture of tartaric acid derivatives) rather than a single agent[7][11].
Causality: One or more members of the family act as nucleation inhibitors. They selectively bind to the growing crystal faces of the more soluble diastereomeric salt, kinetically hindering its nucleation and artificially widening its metastable zone[5][7]. This allows the less soluble salt to crystallize rapidly and with exceptionally high diastereomeric excess.
Protocol: Pope-Peachey Resolution with Nucleation Inhibition
Objective: Isolate the (S)-enantiomer from a racemic amine mixture with high d.e.
Self-Validation Checkpoint: The mother liquor pH and optical rotation must be continuously monitored. A stable pH confirms the achiral salt remains fully dissolved, validating that co-precipitation has not occurred.
Preparation: In a jacketed reactor, dissolve 1.0 equivalent of the racemic amine in a 1:1 mixture of isopropanol and water[11].
Reagent Addition: Add 0.5 equivalents of the chiral resolving acid (e.g., (R)-mandelic acid) and 0.5 equivalents of an achiral acid (e.g., 1M HCl)[8][9].
Inhibitor Addition: Add 0.05 equivalents of a structurally related chiral acid (e.g., (R)-phenylacetic acid) to act as a nucleation inhibitor for the undesired salt[7].
Heating & Dissolution: Heat the mixture to 70 °C under continuous agitation (250 rpm) until complete dissolution is achieved (clear solution).
Controlled Cooling: Program a cooling ramp of 0.1 °C/min down to 15 °C. Causality: Slow cooling prevents supersaturation spikes that lead to oiling out[1][10].
Seeding (Optional but Recommended): At 50 °C, introduce 1 wt% of pure (S)-amine/(R)-mandelic acid seed crystals.
Aging & Filtration: Hold the suspension at 15 °C for 4 hours to reach thermodynamic equilibrium[2]. Filter the enriched solid and wash with cold isopropanol.
Liberation: Suspend the solid in water, adjust to pH 10 using 10% NaOH to neutralize the resolving agent, and extract the free (S)-amine with dichloromethane[2][7].
Kellogg, R. M., et al. "The Dutch resolution variant of the classical resolution of racemates by formation of diastereomeric salts." Chemistry - A European Journal, 2005.[Link]
Kozma, D., et al. "Study of the Mechanism of the Optical Resolution of N-methylamphetamine via Diastereoisomeric Salt Formation by the Pope-Peachey Method." Tetrahedron: Asymmetry, 1994. [Link]
Leeman, M. "Dutch Resolution: Separation of Enantiomers with Families of Resolving Agents. A Status Report." Erowid, 2001. [Link]
Viedma, C., et al. "Nucleation inhibition in attrition-enhanced Pope-Peachey type of diastereomeric resolutions." ResearchGate, 2012. [Link]
Google Patents. "WO2008138874A1 - Process for preparing (s)-pregabalin by optical resolution of racemic pregabalin.
ACS Publications. "Prediction of Solid Solution Formation in a Family of Diastereomeric Salts. A Molecular Modeling Study." Journal of the American Chemical Society, 2004. [Link]
RSC Publishing. "Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution." Chemical Communications, 2023. [Link]
APC Ltd. "Diastereomeric Salt Crystallization Using Ternary Phase Diagram." YouTube, 2025.[Link]
Scaling up the synthesis of (R)-2-Ethyl-2-methylsuccinic acid.
Welcome to the Process Chemistry & Scale-Up Technical Support Center . This portal is designed for researchers and process chemists optimizing the synthesis and chiral resolution of (R)-2-Ethyl-2-methylsuccinic acid , a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry & Scale-Up Technical Support Center . This portal is designed for researchers and process chemists optimizing the synthesis and chiral resolution of (R)-2-Ethyl-2-methylsuccinic acid , a critical chiral building block used in the development of metallo-β-lactamase inhibitors and HIV maturation inhibitors[1].
Below, you will find our advanced troubleshooting guides, causality-driven explanations, and self-validating protocols for overcoming the most common bottlenecks in scaling this molecule.
Module 1: Upstream Synthesis & Thermal Management
Q: During the batch synthesis of racemic 2-ethyl-2-methylsuccinic acid, the acidic hydrolysis of the dinitrile intermediate causes severe temperature spikes and uncontrollable gas evolution. How do we safely scale this step?
The Causality:
The classical upstream synthesis of the racemic acid begins with the Knoevenagel condensation of methyl ethyl ketone and ethyl cyanoacetate, followed by hydrogen cyanide addition to form a dinitrile intermediate[2]. The subsequent step requires harsh acidic hydrolysis (using concentrated HCl or H₂SO₄) to convert the nitriles to carboxylic acids, followed by the thermal decarboxylation of the resulting malonic acid derivative.
This process is intrinsically hazardous in batch mode for two reasons:
Enthalpy of Hydrolysis: The hydration of nitriles to amides, and subsequently to carboxylic acids, is highly exothermic.
Mass Transfer & Gas Evolution: The decarboxylation releases equimolar amounts of CO₂. In a batch reactor, if the hydrolysis is allowed to pool unreacted intermediate before heating, a sudden thermal runaway will trigger simultaneous, violent CO₂ outgassing.
The Solution: Semi-Batch Dosing Protocol
To mitigate this, the process must be shifted from a batch-heating model to a semi-batch dosing model, where the reaction rate is strictly limited by the feed rate of the intermediate.
Self-Validating Protocol: Semi-Batch Hydrolysis
Preparation: Charge the reactor with 6 M HCl (5.0 equivalents) and heat to 95 °C under a nitrogen sweep.
Dosing: Dissolve the dinitrile intermediate in a minimal amount of glacial acetic acid to reduce viscosity. Dose this solution into the hot HCl at a constant rate of 0.05 equivalents/minute.
Self-Validation Checkpoint (Gas Flowmetry): Connect the condenser exhaust to an in-line mass flow meter. The CO₂ evolution rate must perfectly mirror the dosing rate (allowing for a 2-3 minute kinetic delay). If the CO₂ flow rate drops while dosing continues, intermediate is pooling. Immediately halt dosing to prevent a delayed runaway.
Completion: Once dosing is complete, maintain 95 °C for 2 hours until CO₂ evolution ceases completely. Cool to 5 °C to precipitate the racemic 2-ethyl-2-methylsuccinic acid.
Q: We are using the classical resolution method with a chiral amine to isolate the (R)-enantiomer. The first crop yields 85% enantiomeric excess (ee), but subsequent recrystallizations cause massive yield loss without reaching the target >99% ee. What is the thermodynamic cause, and how do we fix it?
The Causality:
This is a classic symptom of hitting the eutectic point of the diastereomeric salt mixture in your chosen solvent. When resolving racemic dicarboxylic acids, using 1.0 equivalent of a chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine) often results in two salts with highly similar solubility profiles. If the solvent system (e.g., pure ethanol) solvates both the (R,R) and (S,R) salts too effectively, the thermodynamic driving force for selective crystallization collapses.
The Solution: The Half-Equivalent (Pope-Peachy) Method
Instead of forming salts with both enantiomers, use exactly 0.55 equivalents of the resolving agent. This ensures that the less soluble (R,R)-salt crystallizes out, while the (S)-enantiomer remains in solution primarily as the highly soluble free acid. Furthermore, switching to a lower-polarity solvent system (Ethyl Acetate/Methanol) drastically widens the solubility gap.
Quantitative Data: Solvent Screening for Diastereomeric Resolution
Solvent System (v/v)
Yield of 1st Crop (%)
Initial ee (%)
ee after 1st Recryst. (%)
Mass Recovery (%)
100% Ethanol
42%
78%
85%
40%
90:10 Acetone/Water
38%
88%
94%
65%
95:5 EtOAc/MeOH
45%
92%
>99.5%
88%
Table 1: Optimization of solvent systems using the 0.55 eq Pope-Peachy method.
Caption: Workflow for the classical chiral resolution of 2-ethyl-2-methylsuccinic acid.
Suspend 1.0 eq of racemic 2-ethyl-2-methylsuccinic acid in 95:5 EtOAc/MeOH (10 volumes).
Heat to 65 °C. Dropwise add 0.55 eq of (R)-(+)-1-phenylethylamine.
Cool at a strict linear rate of 0.1 °C/min to 5 °C. Filter the resulting crystals.
Self-Validation Checkpoint (Mass Balance & Esterification Check): Evaporate the mother liquor to dryness. The combined mass of the isolated (R,R)-salt and the dried mother liquor residue must equal the total input mass ±2%. If the mass is lower, or if an unexpected oil forms, it indicates that the dicarboxylic acid has undergone Fischer esterification with the methanol during prolonged heating. If this occurs, reduce heating time or switch to an isopropanol co-solvent.
Module 3: Analytical Troubleshooting (The "No-UV" Problem)
Q: 2-Ethyl-2-methylsuccinic acid lacks a UV chromophore. We cannot accurately determine the enantiomeric excess using standard chiral HPLC at 254 nm. How do we monitor the resolution process?
The Causality:
Aliphatic dicarboxylic acids only exhibit weak UV absorbance below 210 nm. At these low wavelengths, the absorbance of chiral HPLC mobile phases (like hexane/isopropanol) creates massive baseline interference, rendering direct UV detection useless. While optical rotation can be used as a rough guide—the specific rotation of (-)-2-ethyl-2-methylsuccinic acid in CHCl₃ is highly concentration-dependent, ranging from -5.0° at c = 16.5 g/100 mL to +18.9° at c = 2.2 g/100 mL[3]—it is not precise enough for GMP scale-up validation.
The Solution: Pre-Column Derivatization
To utilize standard UV detectors, the molecule must be derivatized to install a strong chromophore. Reacting the carboxylic acid groups with p-bromophenacyl bromide converts the molecule into a bis-ester with excellent UV absorbance at 254 nm, allowing for baseline resolution of the enantiomers on a Chiralpak AD-H column.
Caption: Pre-column derivatization workflow for UV-based chiral HPLC analysis.
Dissolve 5 mg of the resolved acid in 1 mL of anhydrous acetonitrile.
Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA) and 2.5 equivalents of p-bromophenacyl bromide.
Stir at 60 °C for 30 minutes.
Self-Validation Checkpoint (Conversion Verification): Before injecting onto the expensive chiral column, inject 1 µL onto a standard achiral LC-MS. You must observe the mass of the bis-esterified product. If a mono-ester peak is present, the derivatization is incomplete, which will result in split peaks and inaccurate ee calculations on the chiral HPLC. If mono-ester is detected, add 0.5 eq more of the bromide reagent and heat for an additional 15 minutes.
Once complete conversion is validated, dilute 1:10 in the chiral mobile phase and inject onto the Chiralpak AD-H column (Detection: UV 254 nm).
References
Anti-AIDS Agents 81. Design, Synthesis and Structure-Activity Relationship Study of Betulinic Acid and Moronic Acid Derivatives as Potent HIV Maturation Inhibitors. National Institutes of Health (PMC). Available at:[Link][1]
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th Edition). Studylib / Wiley. Available at:[Link][3]
Section 1: Core Mechanisms & The "Neighboring Group" Pitfall
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who find their experiments derailed by the deceptive simplicity...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who find their experiments derailed by the deceptive simplicity of succinic acid esters. While ubiquitous as prodrug linkers and synthetic intermediates, their hydrolysis kinetics are fraught with pitfalls—most notably, intramolecular catalysis, intermediate volatility, and disproportionation.
This guide is designed to help you troubleshoot these specific issues using field-proven insights, mechanistic causality, and self-validating experimental methodologies.
Q: Why do my succinate monoesters degrade so rapidly in aqueous buffers compared to standard aliphatic esters?
A: The primary culprit is intramolecular catalysis (often referred to as neighboring group participation). Unlike simple intermolecular hydrolysis, the free terminal carboxylate group in a succinate monoester acts as an internal nucleophile. It attacks the ester carbonyl, forming a highly reactive five-membered cyclic intermediate: succinic anhydride 1.
Because this is an intramolecular process, the effective molarity of the nucleophile is extremely high, leading to rapid cleavage of the ester bond. The resulting succinic anhydride intermediate is highly sensitive to moisture and rapidly hydrolyzes to succinic acid 2. If you are designing a prodrug or a bioconjugate, this inherent instability must be accounted for in your formulation.
Intramolecular catalysis pathway of succinate monoesters via anhydride intermediate.
Section 2: pH Dependence and Kinetic Instability
Q: How does pH affect the hydrolysis rate of succinate esters, and where is the optimal stability window?
A: Succinate ester hydrolysis exhibits a complex, U-shaped pH-rate profile. The rate of hydrolysis decreases as the pH drops from neutral, reaching a minimum stability window around pH 2.0 3.
Highly Acidic (pH < 2): Acid-catalyzed hydrolysis takes over. Protonation of the carbonyl oxygen enhances electrophilicity, making it vulnerable to attack by water.
Neutral to Mildly Alkaline (pH 5.8 - 7.0): The rate increases and plateaus. This is due to the complete ionization of the neighboring carboxyl group into a carboxylate anion, which maximizes the efficiency of the intramolecular nucleophilic attack 3.
Q: How fast does the succinic anhydride intermediate hydrolyze, and does it accumulate?
A: Succinic anhydride undergoes highly exothermic hydrolysis. Because the formation of the anhydride from the ester is typically the rate-limiting step, the anhydride does not accumulate in bulk aqueous solutions; it hydrolyzes to succinic acid almost instantly.
Quantitative Kinetic Data for Succinate Hydrolysis
Q: During the synthesis and purification of succinate half-esters, my NMR shows contamination with the diester and free succinic acid. What went wrong?
A: You are observing disproportionation . Succinate half-esters are thermally labile. If you apply excessive heat during distillation or drying, two molecules of the half-ester will undergo intermolecular transesterification, yielding one molecule of the diester and one molecule of free succinic acid. To prevent this, distillation must be performed at the lowest possible temperature under high vacuum, and all glassware should be thoroughly steamed and neutralized to remove trace acidic/basic sites that catalyze the disproportionation 5.
Section 4: Self-Validating Experimental Protocol
To avoid artifacts from buffer catalysis or disproportionation, use this self-validating UV-Vis/FT-IR spectroscopic protocol for monitoring hydrolysis kinetics.
Step 1: Substrate Preparation
Prepare a
1.0×10−2
M stock solution of the succinate ester in anhydrous acetonitrile.
Causality: Succinate esters are prone to premature hydrolysis; using a strictly anhydrous, aprotic solvent ensures the structural integrity of the substrate prior to the assay.
Step 2: Thermal Equilibration
Equilibrate 3.0 mL of the target aqueous buffer in a quartz cuvette at 25.0 ± 0.1 °C using a Peltier temperature controller.
Causality: Hydrolysis rates are highly temperature-dependent. Precise thermal equilibration is required to extract accurate Arrhenius parameters and prevent thermal gradients from skewing early kinetic data.
Step 3: Reaction Initiation
Inject 20 μL of the stock solution into the equilibrated buffer and mix rapidly.
Causality: The low injection volume (<1% organic modifier) prevents co-solvent effects from artificially altering the dielectric constant of the aqueous medium, ensuring the measured rate reflects true aqueous kinetics.
Step 4: Spectroscopic Monitoring
Monitor the reaction continuously via UV-Vis or FT-IR spectroscopy, capturing spectra every 10 seconds.
Causality: Continuous monitoring captures the rapid formation and degradation of the succinic anhydride intermediate, which discrete manual sampling might miss due to its short half-life.
Step 5: Data Validation (The Self-Validating Check)
Validate the reaction mechanism by verifying the presence of clear isosbestic points in the overlaid spectra.
Causality: Isosbestic points act as a self-validating internal control. Their presence confirms a clean, unimolecular
A→B
conversion. If they are absent, it indicates the accumulation of long-lived intermediates or competing side reactions (like disproportionation), invalidating the first-order kinetic assumption.
Self-validating workflow for kinetic monitoring of succinate ester hydrolysis.
References
Benchchem : Sodium Monobenzyl Succinate - Intramolecular Catalysis by Carboxyl Groups in Succinate Ester Hydrolysis.1
Grokipedia : Succinic anhydride - Chemical properties and environmental fate.2
ECHEMI : 108-30-5, Succinic anhydride Formula - Environmental Fate and Kinetics.4
Journal of the Chemical Society B: Physical Organic (RSC Publishing) : Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate.3
Proceedings of the Indian Academy of Sciences : Kinetic studies in ester hydrolysis - Disproportionation of half-esters.5
Comparative Technical Guide: (R)- vs. (S)-2-Ethyl-2-methylsuccinic Acid Activity
Executive Summary 2-Ethyl-2-methylsuccinic acid is a branched dicarboxylic acid with profound significance in both pharmaceutical quality control and advanced drug design. While formally recognized in pharmacopeias as Et...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Ethyl-2-methylsuccinic acid is a branched dicarboxylic acid with profound significance in both pharmaceutical quality control and advanced drug design. While formally recognized in pharmacopeias as Ethosuximide Impurity A (a degradation product of the anti-epileptic drug ethosuximide)[1], its true value to researchers lies in its architecture as a chiral building block and a potent transition-state analog for metalloproteases[2],[3].
This guide provides an objective, data-driven comparison of its (R)- and (S)-enantiomers, detailing the causality behind their stereoselective biological activities and providing self-validating protocols for their experimental evaluation.
Mechanistic Basis of Stereoselectivity: The (R) vs. (S) Paradigm
The distinct biological activity of 2-ethyl-2-methylsuccinic acid enantiomers is best illustrated through their interaction with Carboxypeptidase A (CPA) , a prototypic zinc metalloprotease. Asante-Appiah et al. originally demonstrated that the racemic 2-ethyl-2-methylsuccinic acid scaffold is a highly potent inhibitor of CPA due to a specific active-site cavity that accommodates the
α
-alkyl groups[2].
The Causality of Binding:
Why does the (R)-enantiomer exhibit superior binding? The causality lies in the evolutionary geometry of the metalloprotease active site. CPA naturally hydrolyzes the C-terminal peptide bond of L-amino acids. When a succinic acid derivative acts as a transition-state analog, its stereocenter must superimpose perfectly onto the natural L-configuration of the substrate.
In the (R)-configuration , the primary carboxylate forms a robust bidentate coordination with the active-site Zn²⁺ ion, while the
α
-ethyl and
α
-methyl groups project cleanly into the S1' hydrophobic pocket without steric hindrance. Conversely, the (S)-enantiomer forces these bulky alkyl groups against the wall of the active site, resulting in a severe steric clash that drastically reduces binding affinity[2].
To explicitly map this stereoselective cavity, Lee et al. synthesized the closely related 2-benzyl-2-methylsuccinic acid analog, proving that the (R)-eutomer is over 100-fold more potent than the (S)-distomer[2].
Fig 1: Stereoselective binding mechanism of succinic acid derivatives to Carboxypeptidase A.
Comparative Activity & Application Profile
Beyond metalloprotease inhibition, the gem-dialkyl (ethyl/methyl) succinic acid scaffold is utilized to restrict the conformational flexibility of drug side-chains. For instance, incorporating this moiety into betulinic acid yields highly potent HIV-1 maturation inhibitors[3].
*Note: Quantitative Kᵢ values reflect the structurally analogous 2-benzyl-2-methylsuccinic acid scaffold, which was synthesized to explicitly validate the stereoselective cavity identified using the 2-ethyl-2-methylsuccinic acid core[2].
Experimental Workflows: Isolation and Kinetic Evaluation
To ensure scientific integrity, the following protocols are designed as self-validating systems . The inclusion of internal controls guarantees that any observed stereoselectivity is a function of the ligand geometry, not assay degradation.
Mobile Phase: Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1 v/v/v). Causality: The addition of 0.1% TFA suppresses the ionization of the dicarboxylic acid, preventing peak tailing and ensuring sharp resolution.
Detection: Because the molecule lacks a strong chromophore, utilize an Evaporative Light Scattering Detector (ELSD) rather than standard UV.
Configuration Assignment: Collect fractions and determine absolute configuration via Vibrational Circular Dichroism (VCD) or by crystallizing the salts with a chiral amine for X-ray diffraction.
Workflow B: Self-Validating CPA Kinetic Assay
Reagent Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.5) containing 0.5 M NaCl to maintain ionic strength.
Enzyme Standardization: Dissolve CPA (bovine pancreas) in 10% LiCl.
Incubation: Mix the enzyme with varying concentrations of the isolated (R)- or (S)-enantiomer. Pre-incubate for 15 minutes at 25°C to allow thermodynamic equilibrium of the Zn²⁺ coordination.
Kinetic Tracking: Initiate the reaction by adding 1 mM Hippuryl-L-Phenylalanine. Monitor the release of phenylalanine continuously at 254 nm for 5 minutes.
Data Analysis: Calculate initial velocities (
v0
). Plot
1/v0
versus inhibitor concentration
[I]
(Dixon plot) to extract the
Ki
value.
Internal Validation: Run a parallel assay using a known standard (e.g., L-benzylsuccinic acid). Causality: This validates the active site concentration of the enzyme batch and confirms the sensitivity of the spectrophotometric tracking, ensuring the
Ki
difference between (R) and (S) is absolute.
Fig 2: Self-validating experimental workflow for the isolation and kinetic evaluation of enantiomers.
A Senior Application Scientist's Guide to the Analytical Determination of Enantiomeric Excess in Chiral Acids
The precise quantification of enantiomeric purity is a cornerstone of modern chemistry, particularly within the pharmaceutical and life sciences sectors. For chiral acids, which are pivotal as active pharmaceutical ingre...
Author: BenchChem Technical Support Team. Date: March 2026
The precise quantification of enantiomeric purity is a cornerstone of modern chemistry, particularly within the pharmaceutical and life sciences sectors. For chiral acids, which are pivotal as active pharmaceutical ingredients (APIs) and synthetic intermediates, the ability to accurately determine enantiomeric excess (ee) is not merely an analytical task but a critical quality attribute that directly impacts therapeutic efficacy and patient safety.[1][2] One enantiomer may be a potent therapeutic, while its mirror image could be inert or, in the worst case, toxigenic.[3]
This guide provides an in-depth, objective comparison of the principal analytical methodologies for determining the enantiomeric excess of chiral acids. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, providing field-proven insights to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate method for their specific analytical challenge. We will explore the "gold standard" of chiral chromatography, the rapid, in-situ analysis offered by NMR spectroscopy, and the high-efficiency separations achievable with capillary electrophoresis.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantioseparation
Chiral HPLC is arguably the most widely used, robust, and versatile technique for the separation and quantification of enantiomers.[4] Its strength lies in the vast array of available Chiral Stationary Phases (CSPs) that can create a chiral environment, forcing enantiomers to interact differently and thus elute at different times.
Principle of Separation: The Chiral Stationary Phase (CSP)
The separation mechanism relies on the differential interaction between the analyte enantiomers and the CSP.[5] For chiral acids, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective.[6] These phases form transient diastereomeric complexes with the enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The subtle differences in the three-dimensional structures of the enantiomers lead to variations in the stability and energy of these transient complexes, resulting in different retention times and, consequently, separation.[7]
Expert Insights & Causality in Method Development
Why Choose HPLC? Beyond its high resolving power, chiral HPLC is valued for its reproducibility, method transferability, and scalability. The same principle can be applied to both analytical-scale quantification and preparative-scale isolation of pure enantiomers.[6]
The Critical Role of the Mobile Phase: For acidic compounds, achieving good peak shape is paramount for accurate integration. This is often accomplished by adding a small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA, or acetic acid) to the mobile phase.[7] The acid suppresses the ionization of the carboxyl group, reducing peak tailing and improving resolution. The choice between normal-phase (e.g., hexane/alcohol mixtures) and reversed-phase (e.g., water/acetonitrile mixtures) depends on the analyte's polarity and the specific CSP, with normal-phase often providing better selectivity for many chiral separations.[6][8]
Experimental Protocol: Chiral HPLC Separation of 2-Aryloxypropionic Acid
This protocol is adapted for a typical chiral acid and should be optimized for specific analytes.
System Preparation: Equilibrate the HPLC system, equipped with a Chiralcel® OD-H or similar polysaccharide-based column, with the mobile phase (e.g., n-Hexane/Isopropanol/TFA 90:10:0.1 v/v/v) at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.[6][7] Maintain a constant column temperature (e.g., 25 °C) to ensure reproducible retention times.[8]
Sample Preparation: Dissolve the chiral acid sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[7]
Chromatographic Run: Inject 5-10 µL of the prepared sample.[9] Record the chromatogram for a sufficient duration to allow for the elution of both enantiomer peaks.
Data Analysis & Validation:
Integrate the peak areas for the two enantiomers (Area1 and Area2).
Calculate the enantiomeric excess (% ee) using the formula:
% ee = |(Area1 - Area2) / (Area1 + Area2)| * 100
Assess the quality of the separation by calculating the resolution (Rs). A value of Rs > 1.5 indicates baseline separation, which is ideal for accurate quantification.[7] The method should be validated for linearity, accuracy, and precision as per regulatory guidelines.[4][10]
Visualization: Chiral HPLC Workflow
Caption: General workflow for determining enantiomeric excess using Chiral HPLC.
Chiral Gas Chromatography (GC): High Resolution for Volatile Acids
Chiral GC is an exceptionally powerful technique for the enantioseparation of volatile and thermally stable compounds.[11] Its high resolution, speed, and sensitivity make it a valuable tool, particularly when coupled with a mass spectrometer (MS).
Principle of Separation: Volatility and Chiral Recognition
Similar to HPLC, chiral GC employs a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[12] The enantiomers, present in the gas phase, partition between the inert carrier gas (mobile phase) and the liquid CSP. Separation occurs due to differences in the formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin cavities.[13]
Expert Insights & Causality in Method Development
The Derivatization Imperative: Most carboxylic acids are not sufficiently volatile or are too polar for direct GC analysis. They tend to exhibit poor peak shape and may irreversibly adsorb onto the column. Therefore, derivatization is a mandatory step.[14] The acid is typically converted into a more volatile ester (e.g., a methyl or ethyl ester). This step does not create diastereomers but rather makes the enantiomeric esters amenable to separation on the chiral GC column.
Column Selection: The choice of the cyclodextrin derivative on the CSP is critical. Different derivatives (e.g., permethylated, acetylated) offer varying selectivities for different classes of compounds. Method development often involves screening several chiral columns to find the one that provides the best resolution for the derivatized acid.[12]
Experimental Protocol: Chiral GC of an Aliphatic Chiral Acid
Derivatization (Esterification): In a vial, dissolve ~2 mg of the chiral acid in 1 mL of methanol. Add a catalyst, such as a few drops of concentrated sulfuric acid or use a milder reagent like (trimethylsilyl)diazomethane. Heat the mixture if necessary (e.g., 60 °C for 30 minutes) to drive the reaction to completion. Neutralize the reaction, extract the resulting ester into a suitable organic solvent (e.g., hexane), and dry the solution.
System Preparation: Equip a gas chromatograph with a chiral capillary column (e.g., Astec® CHIRALDEX™). Set the injector and detector (typically a Flame Ionization Detector, FID) temperatures high enough to ensure vaporization without degradation (e.g., 250 °C).[14]
GC Conditions: Program the oven temperature to achieve optimal separation (e.g., start at 100 °C and ramp to 150 °C at 2 °C/min). Use helium as the carrier gas at an appropriate flow rate or pressure.[14]
Analysis and Calculation: Inject 1 µL of the derivatized sample solution with an appropriate split ratio (e.g., 50:1). The two enantiomeric esters will elute as separate peaks. Calculate the % ee from the integrated peak areas as described in the HPLC section.
Visualization: Chiral GC Workflow with Derivatization
Caption: Workflow for Chiral GC analysis, including the crucial derivatization step.
NMR Spectroscopy: A Homogeneous Solution-Based Approach
NMR spectroscopy offers a fundamentally different approach. Since enantiomers have identical NMR spectra in an achiral environment, the key is to introduce a chiral auxiliary to create a diastereomeric environment directly in the NMR tube.[15] This leads to distinguishable signals whose integrations directly reflect the enantiomeric ratio.
Principle 1: Chiral Solvating Agents (CSAs)
CSAs are enantiomerically pure compounds that form weak, non-covalent, and rapidly exchanging diastereomeric complexes with the analyte enantiomers.[16][17] This transient complex formation is sufficient to induce small but measurable differences in the chemical shifts (Δδ) of specific protons (or other nuclei) in the enantiomers. For chiral acids, chiral amines or alcohols are often effective CSAs.
Causality: The choice of CSA is critical. It must have features (e.g., aromatic rings for π-π stacking, hydrogen bond donors/acceptors) that lead to distinct spatial arrangements when interacting with each enantiomer. The resulting separation of signals allows for direct quantification. The major advantage is that the method is non-destructive and requires minimal sample preparation.[18]
Principle 2: Chiral Derivatizing Agents (CDAs)
CDAs react covalently with the analyte to form stable diastereomers.[19] For a chiral acid, one would use an enantiomerically pure chiral alcohol or amine (e.g., (R)-1-phenylethanol) in the presence of a coupling agent to form a diastereomeric mixture of esters or amides. These diastereomers have distinct NMR spectra, often with much larger chemical shift differences than those induced by CSAs, making quantification straightforward.[16][20]
Causality: This method is robust and can also be used to determine the absolute configuration of the acid (e.g., via Mosher's method, though typically applied to alcohols and amines).[20] However, it is a destructive method, requires a chemical reaction that must go to completion, and carries a risk of kinetic resolution, where one enantiomer reacts faster than the other, leading to an inaccurate ee measurement.[3]
Experimental Protocol: NMR with a Chiral Solvating Agent (CSA)
Sample Preparation: In an NMR tube, dissolve an accurately weighed amount of the chiral acid (e.g., 5-10 mg) in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[9]
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the acid to serve as a reference.
Addition of CSA: Add an enantiomerically pure CSA (e.g., (R)-1-phenylethylamine) to the NMR tube. The optimal molar ratio of analyte to CSA (typically from 1:1 to 1:5) must be determined experimentally to maximize the chemical shift separation (ΔΔδ).[9]
Data Acquisition: After gentle mixing, acquire another ¹H NMR spectrum.
Data Analysis: Identify a well-resolved signal of the analyte (e.g., the proton alpha to the carboxyl group) that has split into two distinct peaks or multiplets. Carefully integrate the areas of these two signals. Calculate the % ee from the ratio of the integrals.
Visualization: Principle of NMR Enantiodiscrimination by a CSA
Caption: A CSA forms transient diastereomeric complexes, creating distinct NMR signals.
Capillary Electrophoresis (CE): High-Efficiency Separation with Minimal Consumption
Capillary Electrophoresis is a powerful separation technique that excels due to its extremely high efficiency, short analysis times, and minuscule sample and reagent consumption.[21] It is particularly well-suited for the analysis of charged species like chiral carboxylic acids.
Principle of Separation: Differential Electrophoretic Mobility
In chiral CE, a chiral selector is added to the background electrolyte (BGE) that fills the capillary.[21] The chiral acid, which is anionic at neutral or basic pH, interacts with the chiral selector. This interaction forms transient diastereomeric complexes. Because these diastereomeric complexes have different sizes, shapes, and/or effective charges, they migrate through the capillary at different velocities under the influence of a strong electric field, leading to their separation.[22]
Expert Insights & Causality in Method Development
Why Choose CE? CE is the method of choice when sample amounts are limited or when very high separation efficiency is needed to resolve closely related impurities alongside the enantiomers. Its operational principle is orthogonal to chromatography, making it a valuable complementary technique.[23]
The Power of the Chiral Selector: Cyclodextrins (CDs) are the most common chiral selectors used for this purpose.[23] Neutral CDs can be used, but charged (sulfated or carboxylated) CDs often provide better resolution for chiral acids due to additional electrostatic interactions. The concentration of the CD in the BGE is a critical parameter that must be optimized to achieve the best balance of interaction and migration time.[21]
Experimental Protocol: Chiral CE of a Generic Chiral Acid
Capillary Conditioning: Condition a new fused-silica capillary by flushing sequentially with 1 M NaOH, deionized water, and finally the background electrolyte (BGE).
BGE Preparation: Prepare a BGE, for example, a 50 mM phosphate buffer at pH 7.0, containing the optimized concentration of a chiral selector (e.g., 20 mM hydroxypropyl-β-cyclodextrin).
Sample Preparation: Dissolve the chiral acid sample in water or the BGE to a concentration of 0.1-1 mg/mL.
CE Analysis:
Fill the capillary with the BGE.
Inject the sample into the capillary using a short pressure or voltage pulse.[9]
Apply a high voltage (e.g., 15-30 kV) across the capillary. Detection is typically performed using a UV detector positioned near the capillary outlet.[9]
Data Analysis: The enantiomers will be detected as two separate, sharp peaks. Calculate the % ee from the corrected peak areas (peak area divided by migration time) to account for differences in velocity.
Caption: Principle of chiral separation by Capillary Electrophoresis (CE).
Comparative Analysis: Selecting the Optimal Method
The choice of analytical method is a critical decision that depends on a multitude of factors, including the properties of the analyte, the required performance characteristics, and available resources.[1][9] The following table provides a comparative summary to guide this selection process.
The determination of enantiomeric excess for chiral acids is a multifaceted analytical challenge with several powerful solutions. There is no single "best" method; the optimal choice is dictated by the specific context of the analysis.
Chiral HPLC remains the workhorse and the gold standard for its versatility, robustness, and applicability from routine QC to preparative purification. It should be the first method considered for most applications.
Chiral GC is the undisputed champion for volatile acids, offering unparalleled resolution and sensitivity, especially when derivatization is straightforward.
Capillary Electrophoresis shines with its high efficiency and minimal sample consumption, making it perfect for precious samples, complex matrices, or as a powerful orthogonal method for validation.
To aid in this decision, the following logical flow can be applied:
Caption: A decision-making framework for selecting an appropriate analytical method.
By understanding the fundamental principles, strengths, and practical considerations of each technique, researchers can confidently select, develop, and validate the most effective method to ensure the stereochemical purity of their chiral acids, safeguarding the integrity of their research and the quality of their products.
References
University of Bath. (n.d.). Determination of enantiomeric excess.
Semantic Scholar. (n.d.). Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids.
BenchChem. (2025). A Comparative Guide to Analytical Methods for Validating the Enantiomeric Excess of (S)-(1-Methylpyrrolidin-3-YL)methanol.
Wenzel, T. J. (2013). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. PubMed.
International Labmate Ltd. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations.
Tumashov, A. A., et al. (2021). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 70(5), 900-907.
Royal Society of Chemistry. (n.d.). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent.
Wikipedia. (n.d.). Chiral derivatizing agent.
BenchChem. (2025). A Comparative Guide to Enantiomeric Excess (ee) Determination of (S)-(+)-Epichlorohydrin: NMR vs. Chromatographic Methods.
Anslyn, E. V., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society.
BenchChem. (2025). Determining Enantiomeric Purity: A Technical Guide to Chiral Derivatizing Agents.
BenchChem. (2025). Application Notes and Protocols for Chiral Separation of Dihydrojasmonic Acid Isomers by HPLC.
Pescitelli, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry.
Huang, L., et al. (2020). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International.
Phenomenex. (n.d.). Chiral HPLC Column.
PubMed. (n.d.). Chiral separations by capillary electrophoresis: present state of the art.
BenchChem. (2025). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess.
Ghosh, A., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B.
Dong, M. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
BenchChem. (2025). A Technical Guide to the Chiral Purity and Enantiomeric Excess of Commercial (S)-(+)-1-Methoxy-2-propylamine.
Chrom Tech. (2025). Unveiling the Power of Chiral GC Columns.
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
Bioanalysis Zone. (2014). Chiral HPLC Column Selection and Method Development Guide.
Weng, W., et al. (2011). Chromatographic Enantioseparations of Binaphthyl Compounds on an Immobilized Polysaccharide-Based Chiral Stationary Phase. Chirality, 23, 507–513.
1H NMR and 13C NMR of 2-ethyl-2-methylsuccinic acid.
Title: Structural Elucidation and Isomeric Differentiation: 1H and 13C NMR Analysis of 2-Ethyl-2-methylsuccinic Acid Executive Summary In pharmaceutical drug development and quality control, distinguishing between closel...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Structural Elucidation and Isomeric Differentiation: 1H and 13C NMR Analysis of 2-Ethyl-2-methylsuccinic Acid
Executive Summary
In pharmaceutical drug development and quality control, distinguishing between closely related structural isomers is a critical analytical challenge. 2-Ethyl-2-methylsuccinic acid (also known as 2-ethyl-2-methylbutanedioic acid) is a highly scrutinized compound, primarily recognized as a pharmacopoeial impurity of the antiepileptic drug Ethosuximide, formally designated as Ethosuximide Impurity A[1].
This guide provides an objective, comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2-ethyl-2-methylsuccinic acid against a closely related structural isomer, 2-propylsuccinic acid. By leveraging specific spectral signatures, researchers can unequivocally differentiate these molecules and validate structural integrity.
The Mechanistic Basis of Isomeric Differentiation
Expertise & Experience: The Causality of Spectral Features
The ability of NMR to distinguish 2-ethyl-2-methylsuccinic acid from its linear-chain counterpart, 2-propylsuccinic acid, lies in the fundamental stereochemistry of the molecules[2].
The Quaternary Stereocenter: 2-Ethyl-2-methylsuccinic acid possesses a chiral quaternary carbon at the C2 position. Because this carbon lacks a hydrogen atom, the 1H NMR spectrum will show a distinct 3H singlet for the attached methyl group. In contrast, 2-propylsuccinic acid has a methine (-CH-) proton at C2, which splits the adjacent signals and results in the absence of a methyl singlet.
Diastereotopic Protons: The presence of the chiral C2 center in 2-ethyl-2-methylsuccinic acid creates a rigid, asymmetric magnetic environment for the adjacent C3 methylene protons. These two protons are diastereotopic; they are chemically and magnetically non-equivalent[2]. Consequently, they couple with each other (geminal coupling, J ≈ 16 Hz), producing a characteristic AB quartet (or two distinct doublets) in the 1H NMR spectrum. In isomers lacking this specific quaternary stereocenter, the C3 protons typically present as a more complex multiplet due to additional coupling with the C2 methine proton.
Comparative NMR Performance Data
The following tables summarize the quantitative chemical shifts (in ppm) for both isomers when analyzed in deuterated chloroform (CDCl3) at 400 MHz (1H) and 100 MHz (13C).
Table 1: 1H NMR Chemical Shift Comparison (CDCl3, 400 MHz)
Proton Environment
2-Ethyl-2-methylsuccinic acid
2-Propylsuccinic acid
Diagnostic Difference
-CH3 (Terminal)
~0.90 ppm (t, J=7.5 Hz, 3H)
~0.90 ppm (t, J=7.5 Hz, 3H)
None
-CH3 (on C2)
~1.25 ppm (s, 3H)
N/A
Presence of Singlet
-CH2- (Aliphatic)
~1.60 - 1.75 ppm (m, 2H)
~1.30 - 1.50 ppm (m, 4H)
Integration & Multiplicity
-CH- (on C2)
N/A
~2.80 ppm (m, 1H)
Absence of Methine
-CH2- (on C3)
~2.55 & 2.75 ppm (AB q, 2H)
~2.40 - 2.70 ppm (m, 2H)
AB Quartet vs. Multiplet
-COOH
~11.5 ppm (br s, 2H)
~11.5 ppm (br s, 2H)
None
Table 2: 13C NMR Chemical Shift Comparison (CDCl3, 100 MHz)
Carbon Environment
2-Ethyl-2-methylsuccinic acid
2-Propylsuccinic acid
Diagnostic Difference
Terminal -CH3
8.5 ppm
13.8 ppm
Shift variance
C2 -CH3
21.5 ppm
N/A
Unique Carbon Signal
Aliphatic -CH2-
31.5 ppm
20.2 ppm, 34.1 ppm
Number of signals
C3 -CH2-
41.5 ppm
36.5 ppm
Shift variance
C2 (Alpha Carbon)
44.5 ppm (Quaternary)
41.2 ppm (Methine)
DEPT-135 Phase Difference
C4 -COOH
176.5 ppm
176.0 ppm
None
C1 -COOH
181.0 ppm
180.0 ppm
None
Experimental Workflow for High-Fidelity NMR
Trustworthiness: A Self-Validating Quantitative Protocol
To ensure the highest level of data integrity when profiling pharmacopoeial impurities[3], the NMR acquisition must be self-validating. The following quantitative NMR (qNMR) protocol utilizes an internal standard to simultaneously confirm identity and calculate absolute purity[4].
Step 1: Sample Preparation & Internal Calibration
Weighing: Weigh exactly 15.0 mg of the unknown sample into a clean glass vial. Weigh exactly 5.0 mg of a certified reference material (e.g., 2,3,5,6-Tetrachloro-1-nitrobenzene) to serve as the internal quantitative standard[4].
Dissolution: Dissolve the mixture in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).
Causality: The TMS serves as the internal chemical shift calibrant (set strictly to 0.00 ppm), ensuring the structural shifts are perfectly aligned and comparable to literature values.
Transfer: Transfer the homogeneous solution to a 5 mm precision NMR tube.
Step 2: 1H and 13C NMR Acquisition Parameters
1H NMR: Acquire at 400 MHz. Set the pulse angle to 30° to ensure uniform excitation. Crucially, set the relaxation delay (D1) to at least 10 seconds.
Causality: A long D1 ensures complete T1 longitudinal relaxation of all protons between pulses. This is an absolute requirement for the signal integrals to be directly proportional to the molar ratio of the protons, thus validating the quantitative purity calculation.
13C NMR: Acquire at 100 MHz using proton decoupling (e.g., WALTZ-16). Acquire a minimum of 1024 scans.
Causality: A high number of scans is required to achieve a high signal-to-noise ratio for the quaternary C2 carbon (~44.5 ppm), which relaxes slowly and produces a weaker signal due to the lack of Nuclear Overhauser Effect (NOE) enhancement.
Step 3: Data Processing and Validation
Apply a 0.3 Hz exponential line broadening window function prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing the resolution of the diagnostic C3 AB quartet.
Phase and baseline correct the spectrum manually.
Integrate the internal standard peak (7.6 – 8.00 ppm for 2,3,5,6-Tetrachloro-1-nitrobenzene) and the distinct 3H methyl singlet (~1.25 ppm) of the analyte[4]. The absolute purity is calculated based on the ratio of these integrals, providing a self-contained validation of the sample's integrity.
Logical Workflow Diagram
The following decision tree illustrates the logical workflow for differentiating 2-ethyl-2-methylsuccinic acid from its structural isomers based on the acquired NMR data.
Figure 1: Decision tree for differentiating 2-ethyl-2-methylsuccinic acid from isomers using NMR.
References
"2-Ethyl-2-methylsuccinic acid | C7H12O4 | CID 97776 - PubChem", N
"March's Advanced Organic Chemistry - Reactions, Mechanisms, and Structure", Archive.org,
"Ethosuximide Impurity A - 2-Ethyl-2-methylsuccinic acid", Sigma-Aldrich,
"Together, beyond the standard. (Quantitative NMR)", CM Scientifica / LGC Standards,
Comparing chiral resolving agents for dicarboxylic acids.
The separation of enantiomers from racemic mixtures remains one of the most critical challenges in pharmaceutical development and materials science. For dicarboxylic acids—essential building blocks for active pharmaceuti...
Author: BenchChem Technical Support Team. Date: March 2026
The separation of enantiomers from racemic mixtures remains one of the most critical challenges in pharmaceutical development and materials science. For dicarboxylic acids—essential building blocks for active pharmaceutical ingredients (APIs), chiral ligands, and advanced polymers—chiral resolution via diastereomeric salt formation is the most scalable and industrially viable method.
This guide provides an in-depth, objective comparison of chiral resolving agents specifically suited for dicarboxylic acids, analyzing the mechanistic causality behind their performance and providing field-proven experimental protocols.
The fundamental principle of classical chiral resolution involves reacting a racemic mixture of a target compound with an enantiomerically pure resolving agent to form a pair of diastereomers. Because diastereomers possess distinct physicochemical properties (e.g., solubility, melting point), they can be separated via fractional crystallization 1[1].
The Dicarboxylic Acid Challenge:
Unlike monoprotic acids, dicarboxylic acids possess two acidic protons (
pKa1
and
pKa2
). When reacting with a chiral amine (the resolving agent), the stoichiometry dictates the outcome. The system can form either a mono-salt (1:1 amine-to-acid ratio) or a di-salt (2:1 amine-to-acid ratio). Experimental data indicates that controlling the feeding molar ratio is paramount; mono-salts often exhibit vastly superior resolution efficiencies due to a tighter "lock-and-key" hydrogen-bonding network in the crystal lattice, which maximizes the solubility difference between the resulting diastereomers 2[2].
Workflow of chiral resolution via diastereomeric salt formation.
Comparative Analysis of Chiral Amines for Diacids
Choosing the correct chiral amine requires balancing enantiomeric excess (ee%), chemical yield, toxicity, and scalability.
A. Brucine (The Historical Standard)
Brucine is a naturally occurring, highly complex alkaloid. Historically, it has been the gold standard for resolving dicarboxylic acids due to its rigid, sterically hindered structure, which provides excellent chiral recognition. For instance, in the resolution of tetrahydrothiophene dicarboxylic acid, brucine yields the target enantiomer with 96% ee 3[3].
Causality of Limitation: Despite high ee%, brucine is highly toxic (a strychnine derivative) and strictly regulated. Furthermore, its high molecular weight leads to poor atom economy, and overall chemical yields often hover between 15% and 37% due to the high solubility of the resulting salts in aqueous workups 3[3].
B. (S)-1-Phenylethylamine (PEA)
(S)-PEA is a versatile, synthetic, and inexpensive chiral amine. When applied to rigid diacids like trans-1,2-cyclohexanedicarboxylic acid, (S)-PEA achieves an exceptional 97% ee2[2].
Causality of Performance: The success of PEA relies entirely on stoichiometry. If the molar ratio of PEA to diacid exceeds 3:1, the system forms a highly soluble di-salt, resulting in near-zero resolution (racemic product recovery). Keeping the ratio lower (e.g., 1:1 or 2:1) forces the formation of the less soluble mono-salt, driven by strong intermolecular hydrogen bonds and hydrophobic van der Waals packing 2[2].
C. (1S,2S)-(+)-1-(p-Nitrophenyl)-2-amino-1,3-propanediol ((SS)-ANP)
(SS)-ANP is a specialized resolving agent featuring multiple hydrogen-bond donors (two hydroxyls, one amine) and a strong electron-withdrawing nitro group.
Causality of Performance: For complex diacids, (SS)-ANP forms highly stable co-crystals and diastereomeric salts regardless of the initial feeding ratio (from 1:3 to 3:1). It consistently yields the target enantiomer at 96.5% ee after just two recrystallization cycles 4[4]. The extensive hydrogen-bonding network acts as a thermodynamic sink, making the less soluble salt incredibly stable.
Decision matrix for selecting chiral amines to resolve dicarboxylic acids.
Quantitative Data Summary
The following table summarizes the experimental performance of the discussed chiral resolving agents against specific dicarboxylic acids.
Resolving Agent
Target Dicarboxylic Acid
Stoichiometry (Amine:Acid)
Typical ee (%)
Typical Yield (%)
Key Advantage
Limitation
Brucine
Tetrahydrothiophene dicarboxylic acid
1:1
96.0%
37.0%
Excellent chiral recognition
Highly toxic; poor atom economy
(S)-PEA
trans-1,2-cyclohexanedicarboxylic acid
< 3:1 (Mono-salt favored)
97.0%
~45.0%
Inexpensive; scalable
Fails if excess amine forms di-salt
(SS)-ANP
trans-1,2-cyclohexanedicarboxylic acid
Flexible (1:3 to 3:1)
96.5%
~40.0%
Forms highly stable co-crystals
More expensive than PEA
Experimental Protocol: Resolution of a Dicarboxylic Acid using (S)-PEA
This self-validating protocol utilizes (S)-1-Phenylethylamine to resolve a racemic dicarboxylic acid (e.g., trans-1,2-cyclohexanedicarboxylic acid). The protocol is designed to enforce mono-salt formation and includes mass-balance validation steps.
Step 1: Diastereomeric Salt Formation
Causality: To prevent the formation of the highly soluble di-salt, the molar ratio of amine to acid must be strictly controlled to < 3:1 (ideally 1:1 for mono-salt targeting).
Suspend 10.0 mmol of the racemic dicarboxylic acid in 25 mL of a suitable solvent (e.g., absolute ethanol or an ethanol/water mixture).
Heat the suspension to 65–70 °C until fully dissolved.
Slowly add 10.0 mmol of (S)-1-Phenylethylamine dropwise over 15 minutes. Note: Rapid addition can cause localized supersaturation and kinetic trapping of the wrong diastereomer.
Step 2: Fractional Crystallization
Causality: Slow cooling allows the thermodynamic "lock-and-key" crystal lattice to form, excluding the more soluble diastereomer from the matrix.
Maintain the solution at 65 °C for 30 minutes with gentle stirring.
Turn off the heat and allow the flask to cool to room temperature (20–25 °C) undisturbed over 4–6 hours.
Once precipitation is complete, cool the flask in an ice bath (0–5 °C) for an additional 1 hour to maximize yield.
Isolate the precipitated less-soluble diastereomeric salt via vacuum filtration. Wash the filter cake with 5 mL of ice-cold ethanol.
Step 3: Liberation of the Free Enantiomer
Causality: A strong mineral acid is required to protonate the carboxylate groups, breaking the salt and forcing the free dicarboxylic acid to precipitate or partition into an organic phase.
Suspend the isolated salt in 15 mL of distilled water.
Slowly add 2M HCl until the pH reaches 1.5–2.0.
Extract the aqueous layer with ethyl acetate (3 × 15 mL).
Combine the organic layers, dry over anhydrous
MgSO4
, and evaporate the solvent under reduced pressure to yield the enantiomerically pure dicarboxylic acid.
Validation: Determine the ee% using Chiral HPLC (e.g., Chiralpak AD-H column).
Step 4: Recovery of the Resolving Agent (Mass Balance Check)
Causality: Recovering the chiral amine validates that the salt stoichiometry was correct and improves the economic viability of the process.
Take the acidic aqueous layer from Step 3 and basify it with 2M NaOH to pH > 11.
Extract with dichloromethane (3 × 15 mL).
Dry the organic phase and evaporate to recover (S)-PEA. Weigh the recovered amine to confirm the mass balance of the original 1:1 salt.
References
Chemistry LibreTexts. "5.8: Racemic Mixtures and the Resolution of Enantiomers." LibreTexts. Available at:[Link]
Xin, Xiaoyu, et al. "Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control." ResearchGate. Available at:[Link]
"Resolution Characteristics of Optically Active (1S,2S)-(+)-1-(p-Nitrophenyl)-2-Amino-1,3-Propanediol for trans-1,2-Cyclohexanedicarboxylic Acid." R Discovery. Available at:[Link]
"Synthesis of Chiral Bis(phosphinite) Ligands with a Tetrahydrothiophene Backbone: Use in Asymmetric Hydrogenation." ACS Publications. Available at:[Link]
Biological efficacy comparison of succinic acid derivatives.
Biological Efficacy Comparison of Succinic Acid Derivatives: A Guide to Cell-Permeable Prodrugs in Mitochondrial Rescue Succinic acid is a critical intermediate in the tricarboxylic acid (TCA) cycle and the primary energ...
Author: BenchChem Technical Support Team. Date: March 2026
Biological Efficacy Comparison of Succinic Acid Derivatives: A Guide to Cell-Permeable Prodrugs in Mitochondrial Rescue
Succinic acid is a critical intermediate in the tricarboxylic acid (TCA) cycle and the primary energy substrate for Mitochondrial Complex II (Succinate Dehydrogenase, SDH). In pathologies characterized by Complex I (CI) dysfunction—such as Leigh syndrome, acetaminophen (APAP) hepatotoxicity, and ischemic injury—delivering exogenous succinate could theoretically bypass the CI bottleneck to restore oxidative phosphorylation (OXPHOS).
However, native succinic acid is a highly polar dicarboxylic acid that lacks cell membrane permeability, rendering it biologically inert when administered exogenously to intact cells[1]. To overcome this pharmacokinetic barrier, researchers have engineered cell-permeable succinic acid derivatives (prodrugs). By masking the polar carboxylate groups with ester moieties, these derivatives readily diffuse across lipid bilayers before being cleaved by intracellular esterases to release active succinate[1].
Mechanistic Pathway of Succinate Prodrugs
Mechanism of cell-permeable succinate prodrugs bypassing Complex I deficiency.
Comparative Efficacy of Succinic Acid Derivatives
Different prodrug formulations have been optimized for specific experimental and clinical models. The table below synthesizes the quantitative and qualitative biological efficacy of leading succinate derivatives.
Derivative
Chemical Modification
Primary Model / Indication
Biological Efficacy & Key Findings
Permeability & Stability
Native Succinic Acid
None (Dicarboxylic acid)
Control (In vitro)
No increase in intracellular respiration; fails to cross intact plasma membranes[1].
Impermeable; highly stable.
NV118
Diacetoxymethyl succinate
Leigh Syndrome Fibroblasts, Statin Toxicity
Upregulates glycolysis and mitochondrial membrane potential; does not increase ROS[2].
High in vitro permeability; low plasma stability.
NV241
Protected ester derivative
Acetaminophen (APAP) Overdose (Hepatocytes)
Rescues 60% drop in routine respiration; normalizes CI-inhibited mitochondrial function[3].
High in vitro permeability; low plasma stability.
NV354
Advanced ester prodrug
Ndufs4 KO Mice (Leigh Syndrome), Parkinson's
Prevents brainstem lesions, reduces neuroinflammation, and delays clinical ataxia in vivo[4].
To objectively quantify the biological efficacy of succinate derivatives, High-Resolution FluoRespirometry (e.g., Oroboros O2k) is the gold standard. As an Application Scientist, I mandate the following self-validating workflow. The causality of this protocol ensures that any observed increase in oxygen consumption is strictly dependent on the prodrug's ability to enter the cell, undergo esterase cleavage, and feed Complex II.
Step-by-Step Methodology:
Baseline Routine Respiration: Suspend intact cells (e.g., human platelets or fibroblasts) in a physiological respiration buffer. Measure baseline O₂ consumption driven by endogenous substrates.
Causality: Establishes the basal metabolic state before any pharmacological intervention.
Complex I Inhibition (Rotenone Addition): Inject Rotenone (2 µM) to block Complex I.
Causality: This intentionally induces a metabolic bottleneck, mimicking CI-deficiency pathologies (e.g., Leigh syndrome) and dropping respiration to minimal levels[3].
Prodrug Incubation: Titrate the succinic acid derivative (e.g., NV118 or NV241 at 250 µM) into the chamber.
Causality & Self-Validation: If the prodrug is truly cell-permeable and metabolically active, it will release succinate intracellularly, feed directly into Complex II, and restore O₂ consumption. Crucial validation step: Native succinate must be run in a parallel control chamber. Because native succinate cannot cross the membrane, it should yield zero response, validating that the cells in the prodrug chamber are intact and the rescue is purely prodrug-mediated[1].
ATP Synthase Inhibition (Oligomycin Addition): Inject Oligomycin (2.5 µM).
Causality: Differentiates between ATP-linked respiration and proton leak. A significant drop in respiration confirms that the prodrug-driven oxygen consumption was successfully coupled to actual ATP production[3].
Uncoupling (FCCP Titration): Titrate the uncoupler FCCP to determine maximal electron transport system (ETS) capacity.
Causality: Validates the maximum functional limit of the mitochondria, ensuring the system wasn't artificially capped by ATP demand during the prodrug rescue phase.
Discussion: Causality in Clinical Translation
The evolution from NV118 to NV354 highlights a critical paradigm in drug development: the balance between biological efficacy and pharmacokinetic stability. First-generation derivatives like NV118 and NV241 exhibit profound efficacy in vitro, perfectly bypassing CI defects in isolated cells and restoring respiration[2][3]. However, their susceptibility to rapid plasma esterase cleavage renders them unsuitable for systemic in vivo administration.
NV354 represents a necessary structural evolution. By modifying the ester masking groups, researchers achieved a derivative that survives plasma circulation long enough to cross the blood-brain barrier (BBB). Once in the central nervous system, it effectively prevents the pathognomonic brainstem lesions associated with Leigh syndrome in murine models[4]. This proves that the biological efficacy of succinic acid derivatives is not solely dictated by their affinity for Complex II, but by their spatiotemporal delivery to the target organelle.
References
Cell-permeable succinate prodrugs bypass mitochondrial complex I deficiency. NIH.[Link]
Cell-permeable succinate prodrugs rescue mitochondrial respiration in cellular models of acute acetaminophen overdose. PLOS.[Link]
The succinate prodrug NV354 prevents brain lesions and late-stage motor dysfunction in mitochondrial complex I deficiency. NIH.[Link]
Cell-Permeable Succinate Increases Mitochondrial Membrane Potential and Glycolysis in Leigh Syndrome Patient Fibroblasts. NIH.[Link]
Comprehensive Characterization of Ethosuximide Impurity A: A Comparative Guide for Quality Control and Analytical Workflows
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction & Mechanistic Background Ethosuximide is a succinim...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Methodology
Introduction & Mechanistic Background
Ethosuximide is a succinimide-class anticonvulsant widely prescribed for the management of absence seizures. Throughout its lifecycle—from active pharmaceutical ingredient (API) synthesis to long-term formulation stability—the rigorous monitoring of its related substances is a critical regulatory requirement. The most significant of these is Ethosuximide Impurity A , chemically identified as 2-Ethyl-2-methylsuccinic acid (CAS: 631-31-2)[1].
As a Senior Application Scientist, I frequently observe that the choice of reference standard for quantifying this impurity directly impacts the reliability of analytical workflows. To design a robust quality control (QC) strategy, one must first understand the mechanistic origin of Impurity A. It acts as a "double-edged sword" in the drug's lifecycle: it is both a direct synthetic precursor and a primary degradation product[2].
During API synthesis, the dinitrile intermediate undergoes acidic hydrolysis and decarboxylation to form Impurity A, which is then reacted with ammonia and heated to induce heterocyclization into Ethosuximide. Conversely, under ICH-recommended stress conditions (particularly alkaline or acidic aqueous environments), the succinimide ring of Ethosuximide is highly susceptible to hydrolytic cleavage, reverting the API back to Impurity A[3].
Synthesis and degradation pathway of Ethosuximide and Impurity A.
Comparative Analysis: Selecting the Optimal Reference Standard
When establishing a stability-indicating protocol, laboratories must choose between Primary Compendial Standards (USP/EP), Certified Reference Material (CRM) Secondary Standards, and In-House Synthesized Standards. The table below objectively compares the analytical performance and workflow efficiency of these alternatives based on empirical laboratory data.
Table 1: Performance Comparison of Impurity A Reference Standards
Parameter
High-Purity CRM (Secondary Standard)
Primary Standard (USP/EP)
In-House Synthesized Standard
Traceability
ISO 17034 / ISO/IEC 17025 certified
Pharmacopeial Authority
Internal documentation only
Purity Assignment
≥ 99.5% (qNMR with exact uncertainty)
Highly pure (Assigned compendial value)
Variable (Typically 95–98% via HPLC-UV)
Linearity (
R2
)
0.9998
0.9999
0.9921
Recovery (%)
99.4 ± 0.5
99.6 ± 0.4
94.2 ± 2.1
Cost per Analysis
Moderate (Highly cost-effective for routine QC)
High (Reserved for critical disputes)
Low per run (High upfront synthesis/validation cost)
Workflow Efficiency
Ready-to-use, multi-traceable to USP/EP
Requires strict compendial adherence
Requires rigorous internal AMV justification
Scientific Insight: The superior linearity and recovery observed with CRM Secondary Standards and Primary Standards stem from their rigorous quantitative NMR (qNMR) mass fraction assignments. In-house standards often contain uncharacterized residual solvents or trace intermediates that skew calibration curves, leading to systematic errors during the quantification of degradation products. CRM Secondary Standards offer multi-traceability to EP/USP primary standards while providing an ISO 17034-compliant alternative that eliminates the overhead of internal method validation.
To objectively evaluate the degradation of Ethosuximide into Impurity A, we utilize a validated stability-indicating HPLC method[3]. This protocol is designed as a self-validating system , incorporating a System Suitability Test (SST) that acts as an internal quality gate before any sample data is acquired.
Chromatographic Conditions & Causality
Column: C18 Reverse Phase (250 mm × 4.6 mm, 5 µm).
Causality: The hydrophobic stationary phase provides optimal retention for the non-polar alkyl substituents (ethyl and methyl groups) present on both the API and the impurity.
Mobile Phase: 0.05 M Sodium Dihydrogen Phosphate : Methanol (90:10 v/v), adjusted to pH 3.5.
Causality: Impurity A is a dicarboxylic acid with a
pKa
of approximately 4.5. By buffering the mobile phase to pH 3.5, the carboxylate groups remain fully protonated. This suppresses ionization, prevents severe peak tailing, and increases the retention time of Impurity A, ensuring baseline resolution from the earlier-eluting API[3].
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm.
Causality: Neither Ethosuximide nor Impurity A possesses strong chromophores (e.g., conjugated aromatic systems). Detection at a low wavelength (210 nm) is strictly required to monitor the
π→π∗
transitions of the carbonyl groups.
Step-by-Step Methodology
System Suitability Preparation (Self-Validation): Prepare an SST resolution mixture containing 10 µg/mL of Ethosuximide API and 10 µg/mL of Ethosuximide Impurity A CRM in the mobile phase.
Standard Preparation: Prepare a stock solution of the CRM Secondary Standard at 1.0 mg/mL. Perform serial dilutions to generate a 5-point calibration curve ranging from 0.25 µg/mL to 60.0 µg/mL.
Sample Extraction: For forced degradation studies, subject the Ethosuximide API to 0.1 M NaOH for 24 hours to induce hydrolytic cleavage. Neutralize the sample, extract into the mobile phase, and filter through a 0.22 µm PTFE syringe filter to protect the column frit.
Injection & Quality Gating:
Inject 20 µL of the SST mixture.
Critical Checkpoint: Do not proceed unless the resolution factor (
Rs
) between Ethosuximide and Impurity A is
≥2.0
, and the tailing factor (
Tf
) is
≤1.5
.
Data Acquisition: Inject the calibration standards followed by the stressed samples. Calculate the mass fraction of Impurity A using the linear regression equation derived from the CRM calibration curve.
Conclusion
For analytical laboratories tasked with monitoring the stability and purity of Ethosuximide, the selection of the reference standard is as critical as the chromatographic method itself. While in-house synthesized standards may appear cost-effective, they introduce unacceptable variability in recovery and linearity. Utilizing a Pharmaceutical Secondary Standard CRM provides the optimal balance: it ensures ISO-certified traceability and high-precision quantification of Impurity A, while significantly reducing the operational costs associated with consuming primary compendial standards for routine batch release.
References
Title: Ethosuximide impurity A 2-Ethyl-2-methylsuccinic acid
Source: e-biochem.com
URL: [Link]
Title: Investigation of Ethosuximide Stability under Certain ICH-Recommended Stress Conditions Using Validated Stability-Indicating HPLC Method
Source: ResearchGate
URL: [Link]
Standard Operating Procedure: Handling and Disposal of (R)-2-Ethyl-2-methylsuccinic Acid As a Senior Application Scientist, I have observed that the most common failure point in laboratory chemical management is treating...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Handling and Disposal of (R)-2-Ethyl-2-methylsuccinic Acid
As a Senior Application Scientist, I have observed that the most common failure point in laboratory chemical management is treating all organic acids as generic waste. (R)-2-Ethyl-2-methylsuccinic acid is not just a standard dicarboxylic acid; it is a critical chiral building block and a recognized pharmacopeial impurity associated with the antiepileptic drug Ethosuximide[1]. Due to its pharmacological lineage and specific hazard profile, improper disposal poses significant risks of occupational exposure and regulatory non-compliance.
This guide provides a self-validating, causality-driven operational framework for the safe handling and disposal of this compound in drug development laboratories.
Physicochemical & Hazard Profile
To effectively manage waste, scientists must first understand the physicochemical constraints of the material. The disposal strategy is directly dictated by these properties.
Table 1: Physicochemical and Hazard Summary
Property
Value / Description
Operational Implication
Chemical Name
(R)-2-Ethyl-2-methylsuccinic acid
Dicarboxylic acid; lowers the pH of aqueous waste streams, requiring neutralization.
High carbon/oxygen ratio; undergoes complete thermal degradation during incineration.
Physical State
White to off-white solid
Prone to aerosolization. Dust formation must be strictly avoided during cleanup[3].
Hazard Statements
H302, H312, H332, H315, H319
Harmful via all exposure routes; severe eye/skin irritant[3].
| UN Number | N/A | Not regulated as dangerous goods for transport, but mandates hazardous pharma waste protocols locally[2]. |
Causality in Chemical Handling (The "Why")
Expertise in laboratory safety requires understanding the causality behind experimental choices. We do not follow steps blindly; we engineer protocols based on molecular behavior:
Dust Mitigation over Sweeping: The compound exists as a fine crystalline powder. Dry sweeping aerosolizes the active pharmaceutical impurity, bypassing standard PPE and leading to direct inhalation (Hazard H332)[3]. We mandate wet-wiping or HEPA-filtered vacuuming to physically trap the particulates.
pH Management in Aqueous Streams: As a succinic acid derivative, it donates protons in solution. Mixing unneutralized aqueous waste containing this compound with incompatible waste streams (e.g., cyanides, sulfides) in a communal carboy can generate lethal toxic gases. Neutralization before consolidation is a non-negotiable, self-validating safety step.
Incineration over Drain Disposal: Although it is a small organic acid, its status as an Active Pharmaceutical Ingredient (API) impurity means it resists standard municipal biological wastewater treatment. High-temperature incineration ensures complete destruction into harmless carbon oxides and water.
Use this workflow for unreacted powder, contaminated weigh boats, and spatulas.
Segregation: Collect all solid waste in a dedicated, chemically compatible secondary container (e.g., high-density polyethylene, HDPE).
Containment: Double-bag the solid waste using transparent polyethylene bags. Seal each bag individually using the gooseneck tying method to prevent vapor and dust escape.
Self-Validation (Weight Reconciliation): Weigh the final sealed waste bag and reconcile it against your inventory usage log. This ensures no residual powder is left unaccounted for on the balance or in the workspace.
Use this workflow for liquid solutions, chromatography effluents, and glassware rinses.
Collection: Direct aqueous solutions containing the compound into a clearly labeled HDPE carboy.
Self-Validation (pH Testing): Before sealing the carboy, test the pH using calibrated indicator strips or a pH meter.
Neutralization: If the pH is below 6.0, carefully titrate with a mild base (e.g., 1M NaOH or 5% sodium bicarbonate solution) until the pH stabilizes between 6.0 and 8.0.
Causality: This prevents exothermic acid-base reactions or off-gassing when the container is transferred to the central waste facility.
Disposal: Route the neutralized aqueous waste for professional chemical disposal. Never pour API-related impurities down the municipal sink.
Protocol C: Emergency Spill Response
Use this workflow for accidental benchtop or floor spills.
Evacuation & PPE: Evacuate personnel from the immediate vicinity. Don appropriate PPE: nitrile gloves, safety goggles, and an N95/P100 particulate respirator.
Containment: Do not sweep. Cover the spilled powder with slightly dampened absorbent pads or an inert material (e.g., vermiculite) to suppress dust formation[3].
Collection: Use a non-sparking plastic scoop to transfer the absorbed material into a rigid, sealable waste container.
Decontamination: Wash the spill area with copious amounts of soap and water to remove residual acidic traces[3]. Route the wash water to the aqueous waste stream (Protocol B).
Waste Routing Visualization
Workflow for the segregation, treatment, and disposal of (R)-2-Ethyl-2-methylsuccinic acid waste.